Technical Documentation Center

2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride
  • CAS: 60407-53-6

Core Science & Biosynthesis

Foundational

The Discovery, History, and Pharmacology of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol: A Comprehensive Technical Guide

Executive Summary 2-Amino-1-(2,5-dimethoxyphenyl)ethanol , universally known in pharmacology as Desglymidodrine (developmental code ST-1059 ), is a potent, peripherally acting, selective α1​ -adrenergic receptor agonist[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(2,5-dimethoxyphenyl)ethanol , universally known in pharmacology as Desglymidodrine (developmental code ST-1059 ), is a potent, peripherally acting, selective α1​ -adrenergic receptor agonist[1]. It is most prominently recognized as the active metabolite of midodrine (ST-1085), a prodrug utilized globally for the management of symptomatic orthostatic hypotension and dysautonomia[2].

This whitepaper provides an in-depth analysis of the compound's historical discovery, chemical synthesis, pharmacokinetic rationale, and receptor-level mechanisms, serving as a definitive guide for researchers and drug development professionals.

Historical Discovery and Prodrug Engineering

The history of 2-amino-1-(2,5-dimethoxyphenyl)ethanol is inextricably linked to the development of midodrine. The compound was discovered and synthesized in the laboratories of Chemie Linz AG in Linz, Austria, during the 1960s[3]. It was officially patented in 1965, and its pharmacological properties were first detailed in medical literature in the 1970s[3].

The Pharmacokinetic Rationale (Causality in Drug Design)

During early preclinical evaluations, researchers identified that while ST-1059 (desglymidodrine) was a highly efficacious α1​ -agonist, its direct oral administration presented pharmacokinetic challenges, including rapid metabolism and suboptimal bioavailability.

To circumvent this, researchers employed a classic prodrug engineering strategy . By attaching a glycine moiety to the primary amine of desglymidodrine via an amide bond, they synthesized midodrine (ST-1085)[2].

  • The Result: Midodrine is rapidly and almost completely absorbed (93% bioavailability) in the gastrointestinal tract[4]. Once in the systemic circulation, it undergoes enzymatic hydrolysis (deglycination) to slowly release the active desglymidodrine[1].

  • This controlled metabolic conversion extends the therapeutic window, providing a sustained elevation in blood pressure without the sharp, dangerous spikes associated with direct intravenous vasopressors. Following extensive clinical trials in the 1990s, the FDA granted midodrine accelerated approval in 1996[3].

G A Midodrine (Prodrug: ST-1085) B Enzymatic Hydrolysis (Systemic Deglycination) A->B Oral Absorption C Desglymidodrine (Active: ST-1059) B->C Cleavage D Alpha-1 Adrenergic Receptors C->D Selective Agonism E Vasoconstriction & BP Elevation D->E Clinical Efficacy

Metabolic conversion of Midodrine to Desglymidodrine and subsequent alpha-1 receptor activation.

Chemical Properties and Data Presentation

Desglymidodrine is a substituted phenethylamine derivative, structurally characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, and a hydroxyl group at the beta carbon[1].

Quantitative Chemical Profile
PropertyValue / Description
Chemical Name 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
Common Names Desglymidodrine, Deglymidodrine, ST-1059
CAS Number 3600-87-1[5]
Molecular Formula C10H15NO3[5]
Molecular Weight 197.23 g/mol [5]
Melting Point 95-96 °C (Base) / 146-150 °C (Dec.)[6][7]
Predicted XLogP3 ~0.01 to 0.15 (Highly hydrophilic)[1]
Receptor Affinity (pKi) α1A​ : 5.89 | α1B​ : 5.16 | α1D​ : 5.78[6]

Chemical Synthesis Workflow

The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol relies on the targeted reduction of a nitroethanol precursor. The following protocol outlines the validated batch-scale synthesis[8].

Protocol 1: Reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol

Causality & Expert Insight: Sodium borohydride ( NaBH4​ ) is selected as the reducing agent because it provides mild, chemoselective reduction of the aliphatic nitro group to a primary amine without risking the cleavage of the critical methoxy ether linkages on the aromatic ring.

Step-by-Step Methodology:

  • Preparation: In a 2-liter reaction flask, add 500 mL of high-purity ethanol.

  • Substrate Addition: Introduce 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol into the solvent under continuous mechanical stirring.

  • Thermal Control: Cool the reaction mixture to -10 °C using an ice/salt or dry ice/acetone bath to control the exothermic reduction and prevent unwanted side reactions.

  • Reduction: Slowly add 54.0 g of Sodium Borohydride ( NaBH4​ ) in small, controlled batches to prevent rapid hydrogen gas evolution and thermal runaway.

  • Incubation: Maintain the reaction at -10 °C for 2 hours. Monitor reaction completion via High-Performance Liquid Chromatography (HPLC).

  • Quenching & Extraction: Once HPLC confirms the depletion of the nitro-precursor, quench the reaction by adding 500 mL of distilled water.

  • Purification: Perform vacuum distillation to remove the ethanol solvent. Filter the resulting precipitate and dry in a vacuum oven.

  • Yield: The crude product is recrystallized (typically from ethyl acetate) to yield approximately 72 g of white solid (Desglymidodrine), achieving an HPLC purity of >98.4% and an overall yield of ~83%[8].

Pharmacology and Mechanism of Action

Desglymidodrine is a highly selective direct agonist at the α1​ -adrenergic receptors[1].

Hemodynamic Profile

Unlike non-selective sympathomimetics (e.g., ephedrine), desglymidodrine does not stimulate cardiac β -adrenergic receptors[9]. Therefore, it induces potent arteriolar and venous vasoconstriction—increasing systemic vascular resistance and elevating blood pressure—without directly causing positive chronotropic (heart rate) or inotropic (contractility) effects on the heart[4].

CNS Non-Penetrance

Due to its hydrophilic nature (LogP ~0.15) and specific molecular topology, desglymidodrine diffuses poorly across the blood-brain barrier[9]. This is a critical safety feature, ensuring that the drug does not cause central nervous system overstimulation, anxiety, or insomnia, which are common with other phenethylamine derivatives.

Protocol 2: In Vitro α1​ -Receptor Validation (Self-Validating System)

To validate the biological activity of synthesized desglymidodrine, researchers utilize a functional intracellular calcium mobilization assay. Causality: α1​ -adrenergic receptors are Gq-protein coupled receptors (GPCRs). Agonism directly activates Phospholipase C (PLC), cleaving PIP2 into IP3 and DAG, which subsequently triggers the release of Ca2+ from the endoplasmic reticulum. Measuring this calcium spike provides a direct, self-validating confirmation of target engagement.

Step-by-Step Methodology:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with human α1A​ -adrenergic receptors in 96-well black-walled plates.

  • Incubate cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37 °C.

  • Wash cells twice with Hank's Balanced Salt Solution (HBSS) to remove extracellular dye.

  • Introduce varying concentrations of synthesized desglymidodrine (1 nM to 100 µM) using an automated liquid handler.

  • Measure real-time fluorescence (Excitation: 494 nm / Emission: 516 nm) using a microplate reader. Calculate the EC50​ from the dose-response curve to confirm potency.

G L Desglymidodrine (Ligand) R Alpha-1 Adrenergic Receptor L->R G Gq Protein Activation R->G PLC Phospholipase C (PLC) G->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca PKC PKC Activation DAG->PKC Contraction Vascular Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Intracellular Gq-coupled signaling cascade triggered by Desglymidodrine at alpha-1 receptors.

References

  • IntechOpen. "Pharmacology of the Autonomic Nervous System." IntechOpen, 2023. Available at:[Link]

  • NCATS Inxight Drugs. "MIDODRINE." National Center for Advancing Translational Sciences. Available at:[Link]

  • Patsnap. "What is Midodrine Hydrochloride used for?" Patsnap, 2024. Available at:[Link]

  • PMC - NIH. "Midodrine use in critically ill patients: a narrative review." National Institutes of Health. Available at:[Link]

  • Wikipedia. "Desglymidodrine." Wikimedia Foundation. Available at: [Link]

  • Wikipedia. "Midodrine." Wikimedia Foundation. Available at: [Link]

Sources

Exploratory

2-Amino-1-(2,5-dimethoxyphenyl)ethanol: The Pharmacological Core of Midodrine Therapeutics

Executive Summary Midodrine is a cornerstone therapeutic agent for the management of symptomatic orthostatic hypotension. However, Midodrine itself is virtually devoid of pharmacological activity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Midodrine is a cornerstone therapeutic agent for the management of symptomatic orthostatic hypotension. However, Midodrine itself is virtually devoid of pharmacological activity. Its clinical efficacy is entirely dependent on its conversion into its active metabolite: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol , commonly known as Desglymidodrine [1].

As a Senior Application Scientist, understanding the intricate pharmacokinetics, receptor mechanistics, and bioanalytical quantification of Desglymidodrine is critical for optimizing therapeutic drug monitoring (TDM) and advancing cardiovascular drug development. This whitepaper deconstructs the prodrug rationale, details the alpha-1 adrenergic signaling cascade, and provides a self-validating LC-MS/MS protocol for precise quantification in human plasma.

Chemical Profiling and the Prodrug Rationale

Desglymidodrine (CAS: 3600-87-1) is a direct-acting sympathomimetic amine[1]. The structural design of its parent drug, Midodrine, represents a classic example of prodrug engineering designed to overcome pharmacokinetic limitations.

The Causality of Prodrug Formulation

If Desglymidodrine were administered directly, its rapid absorption and potent vasoconstrictive properties would lead to acute, dangerous spikes in blood pressure, followed by rapid clearance. By formulating it as Midodrine (where a glycine moiety is attached via an amide bond), the drug utilizes enzymatic hydrolysis (deglycination) as a rate-limiting step[2]. This metabolic bottleneck effectively creates a sustained-release profile, smoothing the pharmacokinetic curve, extending the therapeutic window, and preventing acute hypertensive crises[3].

G Midodrine Midodrine (Prodrug) Rapid Absorption Enzyme Enzymatic Hydrolysis (Deglycination) Midodrine->Enzyme Desglymidodrine Desglymidodrine (Active Metabolite) Enzyme->Desglymidodrine Alpha1 Alpha-1 Adrenergic Receptor Agonism Desglymidodrine->Alpha1 Excretion Renal Excretion (Active Secretion) Desglymidodrine->Excretion

Metabolic conversion of Midodrine to Desglymidodrine and subsequent pathways.

Table 1: Physicochemical Properties of Desglymidodrine
PropertyValue
Chemical Name 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
CAS Number 3600-87-1
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Receptor Affinity Selective Alpha-1 Adrenergic Agonist

Pharmacodynamics: The Alpha-1 Adrenergic Mechanism

Desglymidodrine exerts its antihypotensive effects through highly selective agonism of alpha-1 adrenergic receptors located in the arteriolar and venous vasculature[2].

Receptor Mechanistics

Unlike non-selective sympathomimetics, Desglymidodrine does not stimulate cardiac beta-adrenergic receptors, thereby avoiding unwanted cardiac chronotropic or inotropic effects (e.g., tachycardia or arrhythmias)[4]. Furthermore, its high polarity prevents it from crossing the blood-brain barrier, ensuring that its action remains strictly peripheral without inducing central nervous system (CNS) stimulation[4].

Upon binding to the alpha-1 receptor, Desglymidodrine triggers a Gq-protein coupled cascade. The activation of Phospholipase C (PLC) cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 induces the release of intracellular calcium ( Ca2+ ) from the sarcoplasmic reticulum, culminating in the contraction of vascular smooth muscle[2]. This increases peripheral vascular resistance and venous return, effectively elevating systolic and diastolic blood pressure[4].

G Ligand Desglymidodrine Receptor Alpha-1 Adrenergic Receptor (Gq-coupled) Ligand->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC SecondMsgr IP3 & DAG Production PLC->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Contraction Vascular Smooth Muscle Contraction Calcium->Contraction

Alpha-1 adrenergic signaling cascade induced by Desglymidodrine.

Comparative Pharmacokinetics (ADME)

Understanding the pharmacokinetic divergence between the prodrug and the active metabolite is essential for dosing regimens.2[2]. However, its short half-life of ~25 minutes means it is rapidly converted into Desglymidodrine[2].

Desglymidodrine reaches its maximum concentration ( Tmax​ ) between 1 to 2 hours post-administration and exhibits a much longer elimination half-life of 3 to 4 hours, which correlates directly with the duration of clinical blood pressure elevation[2]. Elimination is predominantly via active renal secretion, with a clearance rate of approximately 385 mL/minute[2].

Table 2: Pharmacokinetic Comparison
ParameterMidodrine (Prodrug)Desglymidodrine (Active Metabolite)
Absolute Bioavailability 93%N/A (Formed in vivo)
Tmax (Time to Peak) ~30 minutes1 to 2 hours
Elimination Half-life ( t1/2​ ) ~25 - 30 minutes3 to 4 hours
Protein Binding < 30%< 30%
Primary Elimination Route Enzymatic deglycinationActive renal secretion (~80%)

Bioanalytical Quantification: LC-MS/MS Methodology

To support pharmacokinetic studies and therapeutic drug monitoring, highly sensitive and specific quantification of Desglymidodrine in human plasma is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its ability to separate the metabolite from the prodrug and endogenous matrix components[5].

Self-Validating Protocol Design

A robust analytical protocol must be self-validating. To achieve this, an Internal Standard (IS)—such as Caffeine or a deuterated analog of Midodrine—is spiked into every sample before extraction. The IS corrects for any analyte loss during sample preparation and compensates for ion suppression during mass spectrometric ionization, ensuring that the final calculated concentrations are highly accurate[5],[6].

Step-by-Step LC-MS/MS Workflow

1. Sample Preparation (Protein Precipitation)

  • Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add a known concentration of the Internal Standard (IS).

  • Action: Add 300 µL of a precipitating agent (e.g., Trichloroacetate or Methanol) and vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes[5],[7].

  • Causality: High-molecular-weight plasma proteins can irreversibly bind to the analytical column and cause severe matrix effects (ion suppression) in the MS source. Precipitation denatures and removes these proteins, yielding a clean supernatant.

2. Chromatographic Separation (UPLC/HPLC)

  • Action: Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., 50×2.1mm, 1.7µm)[6].

  • Action: Utilize an isocratic mobile phase consisting of 10mM Ammonium Formate (pH 4.0 adjusted with formic acid) and Methanol (30:70, v/v) at a flow rate of 0.5 mL/min[5].

  • Causality: The C18 stationary phase provides optimal hydrophobic retention. The acidic pH (4.0) ensures that the primary amine group of Desglymidodrine remains fully protonated, which improves peak shape and prepares the molecule for positive ionization.

3. Mass Spectrometric Detection (ESI-MRM)

  • Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Action: Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Midodrine: m/z 255.0 237.1[5]

    • Desglymidodrine: m/z 198.1 180.2[5]

  • Causality: ESI+ is chosen because the amine group on Desglymidodrine readily accepts a proton [M+H]+ . The MRM mode filters out background noise by selecting only the specific parent ion ( m/z 198.1) in the first quadrupole, fragmenting it, and quantifying the specific daughter ion ( m/z 180.2) in the third quadrupole, guaranteeing absolute specificity[5].

G Plasma Human Plasma Sample + Internal Standard Prep Protein Precipitation (e.g., Trichloroacetate) Plasma->Prep LC UPLC Separation (C18 Column) Prep->LC Ionization Positive ESI (+) Protonation LC->Ionization MRM MRM Detection (m/z 198.1 -> 180.2) Ionization->MRM Quant Data Analysis & Quantification MRM->Quant

LC-MS/MS bioanalytical workflow for the quantification of Desglymidodrine.

References

  • Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Bentham Science Publisher. [Link]

  • Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies | Request PDF. ResearchGate. [Link]

  • MIDODRINE Introduction: Midodrine is a peripherally acting alpha-1 agonist agent. Squarespace. [Link]

  • What is the mechanism of action of Midodrine (prodrug converted to desglymidodrine)? Dr.Oracle.[Link]

  • Midodrine use in critically ill patients: a narrative review. PubMed Central (PMC). [Link]

  • Midodrine Hydrochloride - DailyMed. National Institutes of Health (NIH). [Link]

  • A novel, sensitive and selective method of UPLC/MS-MS for rapid simultaneous determination of midodrine and its active metabolite desglymidodrine in human plasma. PubMed. [Link]

Sources

Foundational

structural analogs of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

An In-Depth Technical Guide to the Structural Analogs of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol For Research, Scientific, and Drug Development Professionals Abstract This technical guide provides a comprehensive examinat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analogs of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the . The core molecule, known as desglymidodrine, is the active metabolite of the α-adrenergic agonist midodrine.[1][2] However, its foundational 2,5-dimethoxyphenethylamine skeleton is shared with a prominent class of psychedelic compounds, often referred to as the 2C-x series.[3][4] This guide focuses on the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of analogs within this psychedelic class, bridging the gap between the known pharmacology of the parent compound and the psychoactive potential of its derivatives. We will explore the critical role of aromatic substitution and N-alkylation, detail robust protocols for synthesis and in vitro characterization, and provide the scientific framework necessary for researchers in drug discovery and pharmacology.

The Core Scaffold: From Adrenergic Agonist to Psychedelic Template

The parent compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1), is a phenyl-ethanolamine.[1][5] Its primary clinical relevance is as the active metabolite of midodrine, where it functions as a selective α1-adrenergic receptor agonist, causing vasoconstriction and an increase in blood pressure.[2]

Structurally, it is a β-hydroxylated version of 2,5-dimethoxyphenethylamine. This phenethylamine backbone is the defining feature of the "2C" family of psychedelic drugs, so named by Alexander Shulgin to denote the two carbon atoms between the amino group and the benzene ring.[4] The exploration of structural analogs, therefore, primarily investigates how modifications to this scaffold shift its pharmacological profile from an adrenergic agent to a potent serotonergic psychedelic.

The key structural features that dictate pharmacological activity are:

  • The 2,5-Dimethoxy Substitution: This pattern on the phenyl ring is a prerequisite for potent psychedelic activity in this class.[6]

  • The β-Hydroxy Group: The presence of a hydroxyl group on the carbon adjacent to the phenyl ring increases polarity compared to its 2C-x phenethylamine counterparts. This can influence blood-brain barrier permeability and receptor binding orientation.

  • The 4-Position Substituent: As with the 2C-x series, this position is the most critical locus for modulating psychedelic potency.[4]

  • The Amino Group: This group can be modified (e.g., N-alkylation) to further alter the pharmacological profile.

Synthetic Strategies for Analog Development

The synthesis of these analogs generally involves the formation of a substituted phenylethanone intermediate, followed by the introduction of the amino group and reduction of the ketone. A reliable and versatile method is the reduction of a 1-(2,5-dimethoxyphenyl)-2-nitroethanol precursor.[7]

Experimental Protocol: Synthesis of 4-Substituted Analogs via Nitroethanol Reduction

This protocol describes a general pathway. The choice of starting benzaldehyde determines the final 4-position substituent.

  • Henry Condensation (Nitroaldol Reaction):

    • To a stirred solution of the desired 4-substituted-2,5-dimethoxybenzaldehyde (1.0 eq) and nitromethane (1.5 eq) in ethanol, slowly add an aqueous solution of sodium hydroxide (1.2 eq) while maintaining the temperature below 20°C.

    • Causality: The base deprotonates nitromethane, forming a nucleophile that attacks the aldehyde carbonyl, creating the β-nitroalcohol carbon skeleton.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Neutralize the reaction mixture with acetic acid, which will precipitate the product, 1-(4-substituted-2,5-dimethoxyphenyl)-2-nitroethanol.

    • Filter the solid product, wash with cold water, and dry under a vacuum.

  • Reduction of the Nitro Group:

    • Suspend the dried nitroethanol product (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).[8]

    • In a separate flask, prepare a slurry of a reducing agent like sodium borohydride (NaBH₄, 4-5 eq) in the same solvent.[8]

    • Cool the nitroethanol suspension to -10°C to 0°C and add the reducing agent slurry portion-wise, carefully controlling the temperature.[8]

    • Causality: Sodium borohydride is a hydride donor that will reduce the nitro group to a primary amine. The low temperature is critical to control the exothermic reaction and prevent side reactions.

    • Allow the reaction to stir for 2-4 hours at low temperature after the addition is complete. Monitor by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino-ethanol analog.

  • Purification and Characterization:

    • Purify the crude product via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: General synthetic workflow for 4-substituted analogs.

Structure-Activity Relationships (SAR)

The biological activity of these analogs is highly sensitive to their chemical structure. The most profound changes are observed by altering the substituent at the 4-position of the phenyl ring.

Table 1: Influence of 4-Position Substitution on Psychedelic Activity

(Data extrapolated from the well-characterized 2C-x phenethylamine series, which serves as the primary model for SAR in this class)

4-Position Substituent (X) Analog Class Relative Potency (5-HT₂ₐ Agonism) Comments
Hydrogen (-H)Parent EthanolamineBaselineWeak or no psychedelic activity.
Methyl (-CH₃)2C-D AnalogIncreasedModerate increase in potency.
Ethyl (-CH₂CH₃)2C-E AnalogSignificantly IncreasedPotent psychedelic with a longer duration.[4]
Bromo (-Br)2C-B AnalogDramatically IncreasedA classic, potent psychedelic. The bromine atom is thought to enhance receptor affinity.[4][9]
Iodo (-I)2C-I AnalogDramatically IncreasedSimilar to the bromo analog, often with slightly higher potency.[4]
Propyl (-CH₂CH₂CH₃)2C-P AnalogVariable / DecreasedPotency often decreases with alkyl chains longer than ethyl.

The clear trend is that small, lipophilic, and electron-donating or halogen substituents at the 4-position drastically increase agonist activity at the serotonin 5-HT₂ₐ receptor, the primary target for psychedelic effects.[3][4]

Pharmacological Evaluation and Mechanism of Action

The psychedelic effects of these compounds are primarily mediated by their action as partial agonists at the serotonin 5-HT₂ₐ receptor.[3][10] This interaction triggers a specific intracellular signaling cascade.

The 5-HT₂ₐ Receptor Signaling Pathway

Activation of the G-protein coupled 5-HT₂ₐ receptor by an agonist ligand leads to the engagement of the Gq/G₁₁ protein. This activates the enzyme Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade is believed to underlie the profound changes in perception and cognition associated with these compounds.[10]

G cluster_pathway 5-HT2A Receptor Signaling Cascade Ligand Analog Ligand Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates G_Protein Gq/G11 Protein Receptor->G_Protein Couples to PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Effects Downstream Cellular Effects Ca_Release->Effects PKC->Effects

Caption: Canonical Gq/G11 signaling pathway activated by 5-HT₂ₐ receptor agonists.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol determines the affinity (Ki) of a test compound for the 5-HT₂ₐ receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).[11]

    • Radioligand: [³H]ketanserin (a high-affinity 5-HT₂ₐ antagonist).

    • Non-specific binding control: Mianserin or another high-affinity non-radiolabeled antagonist.

    • Test compounds (analogs) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]ketanserin at a fixed concentration (near its Kd), and varying concentrations of the test compound.

    • Self-Validation: For each assay, include wells for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + excess mianserin). Specific binding is the difference between total and non-specific binding.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The structural framework of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol serves as a versatile starting point for the development of potent and pharmacologically diverse compounds. While the parent molecule is an adrenergic agonist, minor structural modifications, guided by the well-established SAR of the 2C-x series, can transform it into a potent serotonergic agent. The key to unlocking psychedelic activity lies in the introduction of a small, lipophilic substituent at the 4-position of the phenyl ring.

Future research should focus on a more detailed characterization of the functional activity of the β-hydroxylated analogs. Assays measuring functional outputs like calcium mobilization or β-arrestin recruitment are essential to determine not just if a compound binds, but how it activates the receptor.[10] This will elucidate whether these ethanolamine analogs exhibit unique properties, such as biased agonism, which could lead to novel therapeutic agents with distinct psychological or physiological profiles.

References

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 250-258. Retrieved from [Link]

  • Braden, M. R., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 250-8. Retrieved from [Link]

  • Dean, B. V., et al. (2013). 2C or not 2C: phenethylamine designer drugs. Journal of Medical Toxicology, 9(2), 172-178. Retrieved from [Link]

  • Pottie, E., et al. (2020). In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances by Means of Beta-Arrestin 2 Recruitment to the Serotonin 2A Receptor. Biblio. Retrieved from [Link]

  • Witek, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. Retrieved from [Link]

  • Perdona, E., et al. (2025, November 13). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. AZoNetwork. Retrieved from [Link]

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Reaction Biology. (2026, February). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Google Patents. (2016). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • The Third Wave. (2025, March 15). The Ultimate Guide to 2C-B. Retrieved from [Link]

  • Witek, J., et al. (2025, October 17). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ResearchGate. Retrieved from [Link]

  • Valente, J., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to CAS 3600-87-1 (Desglymidodrine)

Introduction CAS number 3600-87-1 identifies the chemical compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, a molecule of significant interest in the fields of pharmacology and medicinal chemistry.[1][2] More commonly kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

CAS number 3600-87-1 identifies the chemical compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, a molecule of significant interest in the fields of pharmacology and medicinal chemistry.[1][2] More commonly known by its synonyms, Desglymidodrine or ST 1059, this compound is the principal active metabolite of the prodrug Midodrine.[3][4][5] Midodrine is clinically utilized for the management of hypotensive states, and its therapeutic effects are mediated through its conversion to Desglymidodrine.[6][7] This guide provides a comprehensive technical overview of Desglymidodrine, encompassing its chemical and physical properties, synthesis, pharmacological mechanism of action, analytical methodologies, and safety profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Desglymidodrine is an aromatic ether and a primary amino compound, presenting as a white to off-white crystalline powder under standard conditions.[1][4][6] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₃[1][3]
Molecular Weight 197.23 g/mol [1][2][8]
Melting Point 146-150°C (decomposes)[1][9]
Boiling Point 364.3°C at 760 mmHg[1][9]
Flash Point 174.1°C[1][9]
Solubility Slightly soluble in DMSO and Methanol. Insoluble in Ethanol and PBS (pH 7.2). Soluble in water.[1][3][6]
Appearance White to off-white crystalline powder or solid.[4][6][10][11]
Storage Temperature -20°C[1][3]

Synthesis and Manufacturing

The primary route to obtaining Desglymidodrine in a clinical context is through the in-vivo enzymatic hydrolysis of its prodrug, Midodrine.[3] However, for research and development purposes, de novo chemical synthesis is employed. A common synthetic pathway involves the reduction of an intermediate, 1-(2,5-Dimethoxyphenyl)-2-nitroethanol.

Experimental Protocol: Synthesis of Desglymidodrine

This protocol describes a laboratory-scale synthesis via the reduction of a nitroethanol precursor.

Step 1: Preparation of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol

  • In a suitable reaction vessel, 2,5-dimethoxybenzaldehyde is condensed with nitroethane in the presence of a base and an appropriate solvent (e.g., a saturated fatty alcohol).

  • The reaction is allowed to proceed until completion, after which it is neutralized with an acid.

  • The resulting product, 1-(2,5-Dimethoxyphenyl)-2-nitroethanol, is isolated by filtration and dried.

Step 2: Reduction to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

  • To a reaction flask containing ethanol, add 100.0g of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol with stirring and cool the mixture to -10°C.

  • In portions, add 54g of sodium borohydride to the reaction mixture.

  • Maintain the reaction at this temperature for 2 hours, monitoring for completion using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, add 500ml of water and remove the solvent under reduced pressure.

  • The crude product is collected by filtration and dried.

  • The final product, Desglymidodrine, is purified by recrystallization to yield a white solid.[12]

SynthesisWorkflow 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Condensation Condensation 2,5-Dimethoxybenzaldehyde->Condensation Nitroethane Nitroethane Nitroethane->Condensation Base, Solvent Base, Solvent Base, Solvent->Condensation 1-(2,5-Dimethoxyphenyl)-2-nitroethanol 1-(2,5-Dimethoxyphenyl)-2-nitroethanol Condensation->1-(2,5-Dimethoxyphenyl)-2-nitroethanol Reduction Reduction 1-(2,5-Dimethoxyphenyl)-2-nitroethanol->Reduction Sodium Borohydride, Ethanol Sodium Borohydride, Ethanol Sodium Borohydride, Ethanol->Reduction Desglymidodrine Desglymidodrine Reduction->Desglymidodrine

Caption: Synthetic workflow for Desglymidodrine.

Pharmacology and Mechanism of Action

Desglymidodrine is a potent and selective agonist of α1-adrenergic receptors.[3][6] Its pharmacological activity is primarily responsible for the therapeutic effects observed after the administration of Midodrine.[4]

α1-Adrenergic Receptor Signaling Pathway

Upon binding to α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs), Desglymidodrine initiates a well-defined signaling cascade.[6]

  • Receptor Activation: Desglymidodrine binds to and activates the α1-adrenergic receptor.

  • Gq Protein Activation: This activation leads to the coupling and activation of the heterotrimeric G protein, Gq.[6]

  • Phospholipase C (PLC) Activation: The activated Gq protein, in turn, activates the enzyme phospholipase C (PLC).[3][6]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][6]

  • Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3][6]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[6]

The primary physiological consequence of this signaling pathway in vascular smooth muscle cells is vasoconstriction, which leads to an increase in peripheral vascular resistance and, consequently, an elevation in blood pressure.[6] This makes Desglymidodrine an effective agent for treating orthostatic hypotension.

SignalingPathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Desglymidodrine Desglymidodrine alpha1-AR α1-Adrenergic Receptor Desglymidodrine->alpha1-AR Binds to Gq Gq Protein alpha1-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Leads to

Caption: α1-Adrenergic receptor signaling pathway activated by Desglymidodrine.

Pharmacokinetics

Desglymidodrine is formed from its prodrug, Midodrine, through enzymatic hydrolysis.[3] The peak plasma concentration of Desglymidodrine is typically reached approximately 1 to 2 hours after oral administration of Midodrine.[13] The elimination half-life of Desglymidodrine is in the range of 2 to 4 hours.[4] It is primarily cleared from the body through metabolism and subsequent renal excretion.[13]

Analytical Methods

The quantification of Desglymidodrine in biological matrices, such as human plasma, is crucial for pharmacokinetic and clinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.

Experimental Protocol: Quantification of Desglymidodrine by LC-MS/MS

1. Sample Preparation:

  • Human plasma samples are typically pre-treated to remove proteins. A common method is protein precipitation using an agent like trichloroacetic acid.

2. Chromatographic Separation:

  • The separation is performed on a reverse-phase C18 column.

  • An isocratic mobile phase, for example, a mixture of acetonitrile (containing 0.02% formic acid) and water (containing 0.02% formic acid), is used for elution.

3. Mass Spectrometric Detection:

  • Detection is carried out using a tandem mass spectrometer operating in positive ionization mode.

  • Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification of the analyte.[7]

Spectroscopic Data

The structural elucidation and confirmation of Desglymidodrine are supported by various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to aromatic protons, methoxy groups, the aminomethyl group, and the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, methoxy carbons, the carbon bearing the hydroxyl group, and the carbon of the aminomethyl group.
FT-IR Characteristic absorption bands for O-H, N-H, C-H (aliphatic and aromatic), and C-O stretching vibrations.
Mass Spectrometry A protonated molecular ion [M+H]⁺ is observed, confirming the molecular weight.

Safety and Handling

Desglymidodrine is a pharmacologically active substance and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15] Work in a well-ventilated area or under a fume hood.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

Conclusion

CAS 3600-87-1, or Desglymidodrine, is a critical molecule in the therapeutic management of hypotension due to its role as the active metabolite of Midodrine. Its well-characterized chemical properties, synthesis, and potent α1-adrenergic agonist activity make it a subject of ongoing interest for researchers and clinicians. A thorough understanding of its pharmacology, analytical methods, and safety profile is essential for its effective and safe application in both research and clinical settings.

References

  • LookChem. Cas 3600-87-1, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. [Link]

  • PubChem. N-Nitroso-N-pentyl-1-pentanamine | C10H22N2O | CID 252237. [Link]

  • Chemsrc. Desglymidodrine | CAS#:3600-87-1. [Link]

  • Drugs.com. Midodrine: Package Insert / Prescribing Information / MOA. [Link]

  • DR. JCR BIOSCIENCES (P) LIMITED. Midodrine USP RC A ;2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1. [Link]

  • US EPA. 1-Pentanamine, N-nitroso-N-pentyl- - Substance Details - SRS. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. [Link]

  • Pharmaffiliates. CAS No : 3600-87-1 | Product Name : Desglymidodrine. [Link]

  • Cheméo. Chemical Properties of 1-Pentanamine, N-pentyl- (CAS 2050-92-2). [Link]

  • Pharmacopoeia. Safety data sheet. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS MIDODRINE HYDROCHLORIDE. [Link]

  • Cerilliant. Safety Data Sheet. [Link]

  • Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Experimental Use of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

For Research Use Only. Not for human or veterinary use. Abstract This document provides a comprehensive guide for the experimental use of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS: 3600-87-1), a phenylethanolamine comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use.

Abstract

This document provides a comprehensive guide for the experimental use of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS: 3600-87-1), a phenylethanolamine compound, for preclinical research applications.[1][2] This compound belongs to a chemical class that includes molecules with known psychoactive properties, primarily through interaction with the serotonergic system.[3][4] This guide details the compound's profile, critical safety and handling procedures, and detailed, step-by-step protocols for foundational in vitro and in vivo pharmacological characterization. The methodologies described herein are designed to enable researchers to assess the compound's receptor binding affinity, functional activity, and preliminary behavioral effects in a controlled laboratory setting, adhering to the highest standards of scientific integrity and safety.

Compound Profile

2-Amino-1-(2,5-dimethoxyphenyl)ethanol is an aromatic ether and phenylethanolamine.[5][6] Its structure is characterized by a 1,4-dimethoxybenzene ring substituted with a 2-amino-1-hydroxyethyl group.[5][6] This structural motif is analogous to other 2,5-dimethoxy-substituted phenethylamines (of the 2C-x family) and amphetamines, which are known to be potent agonists at serotonin 5-HT₂ receptors.[3][7][8][9] Therefore, it is hypothesized that this compound's primary pharmacological activity will be mediated through these receptors.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 3600-87-1[1][2][6][10]
Molecular Formula C₁₀H₁₅NO₃[1][6][10]
Molecular Weight 197.23 g/mol [1][6][10]
Appearance White powder / solid[5][6][11]
Melting Point 146-150 °C (decomposes)[6]
SMILES OC(CN)C1=C(OC)C=CC(OC)=C1[11]
InChI Key VFRCNXKYZVQYLX-UHFFFAOYSA-N[11]
Postulated Mechanism of Action: 5-HT₂ₐ Receptor Agonism

Based on its structural similarity to known serotonergic psychedelics, the primary molecular target for 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is predicted to be the serotonin 2A (5-HT₂ₐ) receptor.[3][7][8] The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[7][12]

Upon agonist binding, the receptor undergoes a conformational change, activating the Gq protein. This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][12][13] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[12][14] The subsequent rise in cytosolic Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses.[7][13] Activation of this pathway is essential for the characteristic effects of serotonergic hallucinogens.[9][12]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates Gbg Gβγ IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Ligand Compound Ligand->Receptor binds Binding_Assay_Workflow A Prepare Reagents (Buffer, Compound Dilutions, Radioligand, Membranes) B Add Components to 96-Well Plate (Buffer/NSB/Compound + Radioligand + Membranes) A->B C Incubate Plate (e.g., 60 min at 30°C) B->C D Terminate Reaction by Rapid Filtration (Cell Harvester, GF/C Filters) C->D E Wash Filters (3x with ice-cold Wash Buffer) D->E F Dry Filters & Add Scintillation Cocktail E->F G Quantify Radioactivity (Liquid Scintillation Counter) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Caption: Workflow for the in vitro competitive radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final concentration range should span several orders of magnitude around the expected IC₅₀.

  • Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and competitive binding with the test compound. * TB Wells: Add 50 µL assay buffer, 50 µL radioligand (at a final concentration near its Kₔ), and 150 µL of the receptor membrane suspension. [15] * NSB Wells: Add 50 µL of the NSB agent, 50 µL radioligand, and 150 µL of the membrane suspension. * Competition Wells: Add 50 µL of each test compound dilution, 50 µL radioligand, and 150 µL of the membrane suspension. [15]3. Incubation: Incubate the plate with gentle agitation for 60 minutes at 30°C. [15]4. Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. [15]5. Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [15]

Protocol 2: In Vitro Calcium Mobilization Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy of the compound by quantifying the increase in intracellular calcium concentration following receptor activation in live cells. [14] Objective: To determine if the compound is a functional agonist at the 5-HT₂ₐ receptor and to quantify its potency.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 5/6 Assay Kit, Fluo-4 AM). [14][16]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, may be required to prevent dye leakage from cells). [14]* Instrument: Plate reader capable of kinetic fluorescence measurement (e.g., FlexStation® 3, FLIPR® Tetra). [14][16] Procedure:

  • Cell Plating: Seed the cells into the assay plate at an optimized density to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂). [14]2. Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (prepared in assay buffer according to the manufacturer's instructions). Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature. [14][16]3. Compound Plate Preparation: Prepare serial dilutions of the test compound at 5x the final desired concentration in assay buffer. [14]4. Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity kinetically (e.g., read every 1-2 seconds).

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the instrument's integrated fluidics to add the test compound from the compound plate to the assay plate.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full response peak and subsequent decline. [17]5. Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum efficacy).

    • Compare the Eₘₐₓ to a known full agonist (e.g., serotonin) to classify the compound as a full or partial agonist.

Protocol 3: In Vivo Rodent Head-Twitch Response (HTR) Assay

ETHICAL NOTE: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in strict accordance with the NIH Guide for the Care and Use of Laboratory Animals. This assay is a widely used behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic-like effects in humans. [18][19][20][21] Objective: To assess the in vivo 5-HT₂ₐ receptor-mediated activity of the compound in a validated animal model.

Materials:

  • Animals: Male C57BL/6J or CD-1 mice (8-10 weeks old). [20][22]* Test Compound: Dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80 in saline).

  • Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation Arena: Clear polycarbonate cages.

  • Optional: 5-HT₂ₐ selective antagonist (e.g., Ketanserin, MDL 100,907) for validation studies.

HTR_Workflow A IACUC Protocol Approval B Animal Acclimation (1 week minimum) A->B C Prepare Drug Formulations (Test Compound, Vehicle, Antagonist) B->C D Randomize Animals into Treatment Groups C->D E Administer Compound (IP or SC Injection) D->E F Place Animal in Observation Arena E->F G Observation Period (e.g., 30-60 minutes) F->G H Quantify Head-Twitch Responses (Trained, blinded observer) G->H I Data Analysis (Plot Dose-Response Curve) H->I

Caption: Workflow for the in vivo rodent head-twitch response (HTR) assay.

Procedure:

  • Acclimation: Allow mice to acclimate to the facility and handling for at least one week prior to the experiment.

  • Dosing:

    • Randomly assign animals to treatment groups (e.g., vehicle, multiple doses of the test compound).

    • For validation, a separate cohort can be pre-treated with a 5-HT₂ₐ antagonist 30 minutes before administration of the test compound.

    • Administer the compound via IP or SC injection.

  • Observation:

    • Immediately after dosing, place each mouse individually into a clean observation cage.

    • Allow a 5-10 minute habituation period.

    • A trained observer, blinded to the treatment conditions, should then count the number of head twitches for a defined period (e.g., 30 minutes). [20]A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or sniffing behaviors. [19][20]4. Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • Plot the mean head twitches as a function of dose to generate a dose-response curve. A characteristic inverted-U shape is often observed. [18]

References

Sources

Application

Application Note: High-Throughput UPLC-MS/MS Quantification of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

Introduction & Pharmacological Context 2-Amino-1-(2,5-dimethoxyphenyl)ethanol , commonly known as Desglymidodrine (DMD) or ST 1059, is the active metabolite of the prodrug midodrine[1]. Following oral administration, mid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

2-Amino-1-(2,5-dimethoxyphenyl)ethanol , commonly known as Desglymidodrine (DMD) or ST 1059, is the active metabolite of the prodrug midodrine[1]. Following oral administration, midodrine undergoes enzymatic hydrolysis to form desglymidodrine, which functions as a direct-acting sympathomimetic[2].

Desglymidodrine is a highly selective α1-adrenergic receptor agonist. By binding to these receptors in the arterial and venous systems, it induces smooth muscle contraction and peripheral vasoconstriction, making it a critical therapeutic agent for treating severe orthostatic hypotension[3].

Mechanism DMD Desglymidodrine (Agonist) Receptor α1-Adrenergic Receptor DMD->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ ↑ PLC->Ca Effect Vasoconstriction Ca->Effect

α1-Adrenergic signaling pathway activated by Desglymidodrine leading to vasoconstriction.

Analytical Challenges & Rationale

Quantifying desglymidodrine in human plasma presents several analytical challenges:

  • Low Therapeutic Concentrations: Standard midodrine dosing (5–10 mg) results in peak plasma concentrations of desglymidodrine in the low ng/mL range, necessitating an ultra-sensitive detection method[4].

  • High Polarity: With a molecular weight of 197.23 g/mol and the presence of hydroxyl and primary amine groups, desglymidodrine is highly polar[3]. This can lead to poor retention on standard reversed-phase columns and high susceptibility to matrix effects (ion suppression) from endogenous plasma phospholipids.

Why UPLC-MS/MS over HPLC-UV? While HPLC-UV methods have been successfully utilized for in vitro biotransformation studies (e.g., fungal culture mediums)[5], they lack the sensitivity required for human pharmacokinetics. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides superior selectivity and achieves a Lower Limit of Quantification (LLOQ) of 50 pg/mL[4].

Experimental Workflow: Solid Phase Extraction (SPE)

To establish a self-validating and robust protocol, Solid Phase Extraction (SPE) is prioritized over simple Protein Precipitation (PPT). While PPT is economical[2], SPE actively removes phospholipid interferences, thereby preventing ion suppression in the MS source and ensuring >96% relative recovery[4].

SPE_Workflow Plasma Human Plasma (100 µL) + Internal Standard Acidify Protein Disruption (2% H3PO4) Plasma->Acidify Load Load onto HLB SPE Cartridge Acidify->Load Wash Wash Interferences (5% MeOH) Load->Wash Elute Elute Analytes (100% Acetonitrile) Wash->Elute Inject Evaporate, Reconstitute & UPLC-MS/MS Elute->Inject

Solid Phase Extraction (SPE) and LC-MS/MS workflow for Desglymidodrine quantification.
Step-by-Step Sample Preparation Protocol
  • Aliquot & Spike: Transfer 100 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (e.g., Deuterated Desglymidodrine or Caffeine at 100 ng/mL)[2][4].

  • Protein Disruption: Dilute the sample with 200 µL of 2% orthophosphoric acid. Causality: Acidification disrupts protein-analyte binding, ensuring the polar desglymidodrine remains free in solution.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1.0 mL of Methanol, followed by 1.0 mL of MS-grade water.

  • Loading: Load the acidified plasma sample onto the conditioned cartridge at a controlled flow rate (1 drop/sec).

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to wash away salts and polar endogenous proteins, but weak enough to prevent the premature elution of the analytes.

  • Elution: Elute the targeted analytes using 1.0 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the UPLC system[4].

UPLC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[4].

    • Rationale: Sub-2-micron particles provide high theoretical plate counts, enabling sharp peak shapes and a rapid total run time of ≤2.0 minutes.

  • Mobile Phase: Acetonitrile and 4.0 mM Ammonium Formate, pH 2.5 (90:10, v/v)[4].

    • Rationale: Desglymidodrine contains a primary amine. Adjusting the aqueous buffer to pH 2.5 ensures the amine is fully protonated. This maximizes positive electrospray ionization (+ESI) efficiency and suppresses secondary interactions with unendcapped silanols on the stationary phase, preventing peak tailing[4].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (+ESI)[6].

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Product Ion
Desglymidodrine 198.1180.215Loss of water (-18 Da) from the hydroxyl group[2].
Midodrine 255.0237.118Loss of water (-18 Da)[2].
Caffeine (IS) 195.0138.120Cleavage of the purine ring system[2].

Method Validation Summary

A self-validating analytical method must adhere to USFDA bioanalytical guidelines. The UPLC-MS/MS method demonstrates excellent linearity, precision, and recovery, making it suitable for high-throughput clinical pharmacokinetic studies[4][6].

Table 2: Quantitative Validation Data

ParameterDesglymidodrine (DMD)Midodrine (MD)Acceptance Criteria (FDA)
Linear Range 0.050 – 50.0 ng/mL[4]0.050 – 50.0 ng/mL[4]R² ≥ 0.995
Intra-batch Precision (CV%) < 4.0%[4]< 4.0%[4]≤ 15% (≤ 20% at LLOQ)
Inter-batch Precision (CV%) < 4.0%[4]< 4.0%[4]≤ 15% (≤ 20% at LLOQ)
Mean Relative Recovery ≥ 96.0%[4]≥ 96.0%[4]Consistent across QC levels
Total Run Time ~2.0 min[4]~2.0 min[4]High-throughput suitable

Conclusion

The quantification of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine) requires meticulous sample preparation and highly selective instrumentation due to its low therapeutic concentration and high polarity. By pairing Solid Phase Extraction (SPE) with UPLC-MS/MS utilizing a sub-2-micron BEH C18 column and an acidic mobile phase, researchers can achieve a robust, high-throughput assay with an LLOQ of 50 pg/mL. This protocol serves as a verified foundation for bioequivalence studies, therapeutic drug monitoring, and personalized therapy in clinical settings.

References

  • Narenderan S.T., et al. "Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies." Current Pharmaceutical Analysis, Bentham Science. URL:[Link][2]

  • Barth, T., et al. "HPLC Analysis of Midodrine and Desglymidodrine in Culture Medium: Evaluation of Static and Shaken Conditions on the Biotransformation by Fungi." Journal of Chromatographic Science, ResearchGate. URL:[Link][5]

  • Patel, D.P., et al. "A novel, sensitive and selective method of UPLC/MS-MS for rapid simultaneous determination of midodrine and its active metabolite desglymidodrine in human plasma: Application to support bioequivalence study in healthy human volunteers." Journal of Pharmaceutical and Biomedical Analysis, PubMed. URL:[Link][4]

  • Ali, A.A., et al. "Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics." Journal of Chromatography B, PubMed. URL:[Link][6]

Sources

Method

Application Note: Cell Culture Applications of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

Introduction & Pharmacological Profile 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, commonly known as desglymidodrine (or ST 1059), is the pharmacologically active metabolite of the prodrug midodrine[1]. While midodrine is wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Profile

2-Amino-1-(2,5-dimethoxyphenyl)ethanol, commonly known as desglymidodrine (or ST 1059), is the pharmacologically active metabolite of the prodrug midodrine[1]. While midodrine is widely recognized for its clinical utility in treating orthostatic hypotension, desglymidodrine serves as a highly valuable tool compound in in vitro cell culture models[1].

As a selective alpha-1 adrenergic receptor ( α1​ -AR) agonist, desglymidodrine directly stimulates α1​ -receptors without crossing the blood-brain barrier effectively, making it an ideal candidate for modeling peripheral adrenergic signaling in isolated cell systems[1]. In cell culture, it is primarily utilized to study cardiomyocyte survival pathways, CYP450-mediated drug metabolism, and fungal biotransformation[2][3][4].

Quantitative Pharmacodynamics

Desglymidodrine exhibits varying affinities across different adrenergic receptor subtypes and species. The following table summarizes its receptor binding affinities ( pKi​ ) and functional potencies ( pD2​ )[5].

Table 1: Receptor Binding Affinities and Potencies of Desglymidodrine

Species / TissueReceptor SubtypeMetricValue (-log mol/L)
Rat α1A​ -adrenoceptor pKi​ 5.89
Rat α1B​ -adrenoceptor pKi​ 5.16
Rat α1D​ -adrenoceptor pKi​ 5.78
Human α2A​ -adrenoceptor pKi​ 5.83
Dog (Femoral Vein)Mixed α1​ pD2​ 4.64
Human (Saphenous Vein)Mixed α1​ pD2​ 4.48

Core Signaling Pathway Visualization

In cardiac cell culture models, the activation of α1​ -adrenergic receptors by agonists like desglymidodrine triggers a Gq-protein coupled cascade. This pathway activates Phospholipase C (PLC), leading to the production of Diacylglycerol (DAG) and Inositol trisphosphate (IP3). Subsequent Protein Kinase C (PKC) activation phosphorylates the ERK 1/2 pathway, which translocates to the nucleus to promote gene transcription associated with cellular hypertrophy and anti-apoptotic survival[4].

G Desglymidodrine Desglymidodrine (ST 1059) Alpha1AR Alpha-1 Adrenergic Receptor Desglymidodrine->Alpha1AR Agonism Gq Gq Protein Activation Alpha1AR->Gq PLC Phospholipase C (PLC) Gq->PLC DAG_IP3 DAG & IP3 Production PLC->DAG_IP3 PKC Protein Kinase C (PKC) DAG_IP3->PKC DAG ERK1_2 ERK 1/2 Phosphorylation PKC->ERK1_2 Kinase Cascade Survival Cell Survival & Hypertrophy ERK1_2->Survival Gene Transcription

Desglymidodrine-mediated Alpha-1 Adrenergic Receptor signaling cascade leading to cell survival.

Key Cell Culture Applications

A. In Vitro Cardioprotection & Hypertrophy Modeling

Anthracyclines, such as doxorubicin, are potent chemotherapeutics limited by severe cardiotoxicity. Research demonstrates that α1A​ -adrenergic receptor agonists can activate ERK in ventricular myocytes, protecting these cells from doxorubicin-induced death[4]. Desglymidodrine is utilized in primary neonatal rat ventricular myocyte (NRVM) cultures to map these protective kinase cascades and evaluate the therapeutic window of adrenergic stimulation against apoptotic stressors.

B. Cytochrome P450 (CYP) Metabolism Assays

Desglymidodrine is extensively studied in human liver microsome (HLM) assays to understand its pharmacokinetic clearance. In vitro studies reveal that the 5'-O-demethylation of desglymidodrine is predominantly catalyzed by the CYP2D6 isoform, with minor contributions from CYP1A2[3]. These assays are critical for predicting drug-drug interactions (DDIs) in polypharmacy scenarios.

C. Fungal Biotransformation Modeling

In environmental and industrial biotechnology, desglymidodrine is monitored as a biotransformation product of midodrine in fungal cultures. Strains like Botrytis cinerea have been shown to convert up to 42.2% of midodrine to desglymidodrine under shaken culture conditions, providing a biological synthesis route and an environmental degradation model[2].

Validated Experimental Protocols

Protocol 1: Cardiomyocyte ERK Activation & Survival Assay

Objective: To quantify the cardioprotective effects of desglymidodrine against doxorubicin-induced apoptosis in vitro.

Step-by-Step Methodology:

  • Cell Seeding: Plate primary Neonatal Rat Ventricular Myocytes (NRVMs) in 6-well plates at a density of 1×106 cells/well in DMEM supplemented with 10% FBS. Allow 48 hours for attachment.

  • Serum Starvation (Causality Step): Wash cells twice with PBS and replace media with serum-free DMEM for 24 hours. Rationale: Serum contains growth factors that elevate basal ERK phosphorylation. Starvation synchronizes the cells and ensures that any observed ERK activation is strictly driven by the desglymidodrine-receptor interaction.

  • Agonist Pre-treatment: Treat cells with desglymidodrine (10 µM) for 30 minutes.

    • Self-Validation Control: In a parallel well, pre-incubate cells with 1 µM Prazosin (an α1​ antagonist) 15 minutes prior to desglymidodrine addition. If the survival effect is abolished, it validates that the mechanism is strictly receptor-mediated.

  • Stress Induction: Add Doxorubicin (1 µM) to the culture media and incubate for 24 hours[4].

  • Harvest & Analysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting probing for p-ERK1/2 (activation marker) and Cleaved Caspase-3 (apoptosis marker).

Protocol 2: In Vitro Microsomal Stability and CYP2D6 Metabolism Assay

Objective: To measure the 5'-O-demethylation rate of desglymidodrine by human liver microsomes (HLMs)[3].

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 50 µM desglymidodrine.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation (Causality Step): Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Rationale: CYP450 enzymes are monooxygenases that absolutely require NADPH as an electron donor to catalyze the 5'-O-demethylation of desglymidodrine[3].

  • Inhibition Control (Self-Validation): In a parallel reaction, co-incubate the mixture with 1 µM Quinidine. Rationale: Quinidine is a potent, selective CYP2D6 inhibitor. A significant drop in metabolism in this tube validates that CYP2D6 is the primary enzyme responsible for the biotransformation[3].

  • Termination: After 30 minutes, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 3: HPLC Quantification of Desglymidodrine in Culture Media

Objective: To extract and quantify desglymidodrine from complex biological matrices (e.g., Czapek-Dox or DMEM media)[2].

Table 2: Validated HPLC Parameters [2]

ParameterSpecification
Column Lichrospher 100 RP18 (or equivalent C18)
Mobile Phase Acetonitrile : 40 mmol/L Formic Acid (60:40, v/v)
Detection Wavelength UV at 290 nm
Linear Range 0.4 – 40.0 µg/mL

Step-by-Step Methodology:

  • Liquid-Liquid Extraction (Causality Step): Transfer 1 mL of culture media to a glass tube. Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes. Rationale: Ethyl acetate selectively partitions the moderately lipophilic desglymidodrine away from polar media proteins and salts, preventing column fouling and reducing background noise[2].

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a clean tube.

  • Drying & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 200 µL of the mobile phase.

  • Standard Curve Generation (Self-Validation): Spike blank culture media with known concentrations of desglymidodrine (0.4, 1.0, 10.0, 20.0, and 40.0 µg/mL). Process these alongside the experimental samples. Rationale: This validates the extraction recovery rate and ensures the detector response remains within the linear dynamic range (r ≥ 0.9998)[2].

  • Injection: Inject 20 µL into the HPLC system and integrate the peak area corresponding to desglymidodrine.

References

  • Dr.Oracle. What is the mechanism of action of midodrine (alpha-adrenergic agonist) in treating hypotension (low blood pressure)?[Link]

  • PubMed (Barth et al., 2013). HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi.[Link]

  • PubMed (Shi et al., 2004). The in Vitro Metabolism of Desglymidodrine, an Active Metabolite of Prodrug Midodrine by Human Liver Microsomes.[Link]

  • PLOS One (Montgomery et al., 2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice.[Link]

Sources

Application

Application Note: Radiosynthesis of [¹¹C]Desglymidodrine for PET Imaging of Peripheral α₁-Adrenergic Receptors

Introduction & Scientific Rationale 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, commonly known as desglymidodrine (ST 1059), is the active metabolite of the prodrug midodrine[1]. It functions as a highly selective, direct-ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Amino-1-(2,5-dimethoxyphenyl)ethanol, commonly known as desglymidodrine (ST 1059), is the active metabolite of the prodrug midodrine[1]. It functions as a highly selective, direct-acting agonist at α1​ -adrenergic receptors located primarily on the smooth muscle cells of the arterial and venous vasculature[2]. Because desglymidodrine is highly hydrophilic and does not readily cross the blood-brain barrier[3], it exerts its vasoconstrictive effects entirely within the peripheral vascular system[4].

In drug development and cardiovascular research, quantifying peripheral α1​ -adrenoceptor density and sympathetic tone is critical for understanding orthostatic hypotension, hepatorenal syndrome, and cardiac sympathetic innervation. By radiolabeling desglymidodrine with Carbon-11 (a positron emitter with a t1/2​ of 20.4 minutes), researchers can utilize Positron Emission Tomography (PET) to non-invasively map and quantify peripheral α1​ -adrenergic receptors in vivo.

Causality in Tracer Design: Why Carbon-11?

To preserve the exact pharmacological and pharmacokinetic profile of desglymidodrine, isotopic substitution is required. Introducing a bulky Fluorine-18 prosthetic group would alter the molecule's lipophilicity and potentially its receptor affinity. Desglymidodrine possesses two methoxy groups (at the 2- and 5-positions of the phenyl ring). By synthesizing an O-desmethyl precursor and utilizing [¹¹C]methylation, we generate an exact isotopologue of the native drug: [¹¹C]Desglymidodrine .

Pathway Tracer [11C]Desglymidodrine (PET Tracer) Receptor α1-Adrenergic Receptor (Peripheral Vasculature) Tracer->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Vasoconstriction & PET Signal Localization Ca->Response Induces

Figure 1: α1-Adrenergic receptor activation pathway by[11C]Desglymidodrine.

Radiochemistry Methodology

Precursor Selection and Protection Strategy

The radiosynthesis utilizes an N-Boc-protected 5-O-desmethyl precursor: tert-butyl (2-(5-hydroxy-2-methoxyphenyl)-2-hydroxyethyl)carbamate .

  • Why Boc-protection? Primary amines are highly nucleophilic and prone to N-methylation. By protecting the amine with a tert-butyloxycarbonyl (Boc) group, we ensure that the radiolabeling reaction is strictly regioselective for the phenolic hydroxyl group.

  • Why [¹¹C]Methyl Triflate? We employ [¹¹C]methyl triflate ([¹¹C]CH₃OTf) instead of the traditional [¹¹C]methyl iodide ([¹¹C]CH₃I). [¹¹C]CH₃OTf is significantly more reactive, which allows for the use of sub-milligram quantities of precursor, shorter reaction times, and higher radiochemical yields when conducting O-methylation of phenols[5][6].

Radiosynthesis Cyclotron Cyclotron [11C]CO2 Triflate Gas Phase [11C]CH3OTf Cyclotron->Triflate Reaction O-Methylation Precursor + NaOH Triflate->Reaction Deprotect Deprotection Acidic Hydrolysis Reaction->Deprotect HPLC HPLC Purification C18 Column Deprotect->HPLC Formulation Formulation Sterile Saline HPLC->Formulation

Figure 2: Workflow for the radiosynthesis and formulation of [11C]Desglymidodrine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for automated synthesis modules (e.g., TRACERlab FX C Pro).

Step 1: Production of [¹¹C]CH₃OTf
  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron using a nitrogen gas target containing 1% oxygen.

  • Transfer the[¹¹C]CO₂ to the synthesis module and reduce it to [¹¹C]CH₄ over a nickel catalyst at 400 °C in the presence of hydrogen.

  • React the [¹¹C]CH₄ with iodine vapor at 720 °C to yield [¹¹C]CH₃I.

  • Pass the [¹¹C]CH₃I through a glass column packed with silver triflate (AgOTf) heated to 200 °C. The gas-phase conversion yields high-specific-activity [¹¹C]CH₃OTf[5].

Step 2: O-Methylation
  • Preparation: In a V-vial, dissolve 1.0 mg of the N-Boc-5-O-desmethyl precursor in 300 µL of anhydrous acetonitrile. Add 2.0 µL of 2 N aqueous NaOH to deprotonate the phenol, forming the highly nucleophilic phenoxide ion[6].

  • Trapping: Sweep the[¹¹C]CH₃OTf gas into the reaction vial at room temperature until the radioactivity plateaus (typically 2–3 minutes).

  • Heating: Seal the vial and heat the reaction mixture at 80 °C for 3 minutes to drive the O-methylation to completion.

Step 3: Deprotection
  • Cool the reaction vessel to 40 °C.

  • Add 200 µL of 1 M HCl (or 50% Trifluoroacetic acid in dichloromethane) to the mixture.

  • Heat the reactor to 90 °C for 4 minutes to quantitatively cleave the Boc protecting group, yielding the primary amine.

Step 4: Purification
  • Cool the reactor to 30 °C and neutralize the acidic mixture by adding 250 µL of 1 M NaHCO₃.

  • Inject the neutralized mixture onto a semi-preparative HPLC system.

    • Column: Phenomenex Luna C18(2) (10 × 250 mm, 5 µm).

    • Mobile Phase: 0.1 M Ammonium formate / Acetonitrile (85:15 v/v).

    • Flow Rate: 4.0 mL/min.

    • Detection: UV at 254 nm and inline radiometric detection.

  • Collect the radioactive fraction corresponding to [¹¹C]Desglymidodrine (retention time must be pre-validated with a cold reference standard).

Step 5: Formulation
  • Dilute the collected HPLC fraction with 20 mL of sterile water for injection.

  • Pass the diluted solution through a pre-conditioned Sep-Pak C18 Plus Light cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove HPLC buffers.

  • Elute the [¹¹C]Desglymidodrine with 1.0 mL of Dehydrated Ethanol (USP) into a sterile, pyrogen-free product vial.

  • Dilute the ethanolic solution with 9.0 mL of 0.9% Sterile Sodium Chloride to achieve a final formulation of 10% ethanol in saline.

Quality Control and Quantitative Data

Prior to release for preclinical or clinical imaging, the formulated tracer must undergo rigorous quality control to ensure safety and efficacy. The table below summarizes the target metrics for a validated batch of [¹¹C]Desglymidodrine.

Table 1: Radiosynthesis Quality Control Metrics

QC ParameterTarget SpecificationAnalytical Method
Radiochemical Yield (RCY) 40 – 50% (Decay-corrected to EOB)Dose Calibrator / Mass Balance
Radiochemical Purity (RCP) > 99%Analytical Radio-HPLC
Chemical Purity > 95%Analytical HPLC (UV 254 nm)
Molar Activity ( Am​ ) > 150 GBq/µmol at EOSRadio-HPLC vs. Standard Curve
Synthesis Time 35 – 40 minutesModule Timer
pH 6.5 – 7.5pH Indicator Strip
Endotoxin Levels < 17.5 EU/VialLAL Kinetic Chromogenic Assay
Residual Solvents Acetonitrile < 410 ppmGas Chromatography (GC-FID)

References

  • Midodrine - Liv Hospital. livhospital.com. Available at:[Link]

  • Pharmacological enhancement of glymphatic function in humans increases the clearance of Alzheimer's disease-related proteins. medrxiv.org. Available at:[Link]

  • Management of Orthostatic Hypotension - PMC - NIH. nih.gov. Available at:[Link]

  • Improved synthesis of[11C]SA4503, [11C]MPDX and [11C]TMSX by use of [11C]methyl triflate. jsnm.org. Available at:[Link]

  • Radiosynthesis of a carbon-11 labeled tetrahydrobenzisoxazole derivative as a new PET probe for γ-secretase imaging. iu.edu. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Synthesis

Target API: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine / ST 1059)[1] Application: Critical active metabolite and synthetic intermediate for the alpha-1 adrenergic agonist Midodrine[2]. Audience: Process Chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target API: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine / ST 1059)[1] Application: Critical active metabolite and synthetic intermediate for the alpha-1 adrenergic agonist Midodrine[2]. Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most notorious bottlenecks in the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. Synthesizing this beta-hydroxy-phenethylamine requires strict control over chemoselectivity. Below, we dissect the causality behind common failures in the two primary industrial pathways: the Nitroaldol (Henry) Route and the Azido-Ketone Route .

Pathway Visualization

Synthesis_Pathways Aldehyde 2,5-Dimethoxybenzaldehyde (Starting Material) NitroAlcohol 1-(2,5-Dimethoxyphenyl) -2-nitroethanol (Intermediate) Aldehyde->NitroAlcohol Henry Reaction (Base cat., 0°C) Nitromethane Nitromethane (Reagent) Nitromethane->NitroAlcohol Target 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Target API) NitroAlcohol->Target Chemoselective Reduction (NaBH4/NiCl2 or Raney Ni) Ketone 1-(2,5-Dimethoxyphenyl)ethanone (Alternative Starting Material) BromoKetone 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone (Intermediate) Ketone->BromoKetone α-Bromination (Br2) AzidoKetone 2-Azido-1-(2,5-dimethoxyphenyl)ethanone (Intermediate) BromoKetone->AzidoKetone Substitution (NaN3) AzidoKetone->Target Hydride Reduction (LAH, 0°C)

Figure 1: Synthetic pathways for 2-Amino-1-(2,5-dimethoxyphenyl)ethanol via Nitroaldol (Route A) and Azido-Ketone (Route B) intermediates.

Troubleshooting Guides & FAQs

Q1: During the Henry reaction of 2,5-dimethoxybenzaldehyde and nitromethane, my major product is 2,5-dimethoxy-beta-nitrostyrene instead of the desired nitroethanol. How can I arrest the reaction at the nitroalcohol stage? Expert Insight: You are fighting thermodynamics. The Henry reaction is reversible; the beta-nitroalcohol is the kinetic product, while the dehydrated nitrostyrene is the thermodynamic sink. Under strong basic conditions (e.g., NaOH) or elevated temperatures, E1cB elimination of the hydroxyl group occurs rapidly, driven by the formation of the highly conjugated styrene system. Fix: To arrest the reaction at 1-(2,5-dimethoxyphenyl)-2-nitroethanol, use mild basic conditions (e.g., catalytic triethylamine) and strictly maintain the temperature between 0–5 °C. Crucially, quench the reaction with a weak acid (like acetic acid) before solvent evaporation to neutralize the base and freeze the equilibrium.

Q2: When reducing 1-(2,5-dimethoxyphenyl)-2-nitroethanol to the aminoalcohol, I observe significant loss of the benzylic hydroxyl group, yielding 2,5-dimethoxyphenethylamine (2C-H) as a byproduct. How do I prevent over-reduction? Expert Insight: The benzylic C-O bond is highly activated by the electron-donating methoxy groups at the 2- and 5-positions. When using standard Palladium on Carbon (Pd/C) under hydrogen gas, hydrogenolysis of this benzylic alcohol is almost unavoidable. Fix: Abandon Pd/C. Instead, utilize a highly chemoselective chemical reduction using Sodium Borohydride (NaBH₄)[3]. While NaBH₄ alone is sluggish against aliphatic nitro groups, pairing it with catalytic Nickel(II) Chloride generates nanoscale Nickel Boride (Ni₂B) in situ. This system rapidly reduces the nitro group to the primary amine while leaving the benzylic hydroxyl entirely intact, achieving yields up to 83%[3].

Q3: I am utilizing the Azido-Ketone route. During the Lithium Aluminum Hydride (LAH) reduction of 1-(2,5-dimethoxyphenyl)-2-azidoethanone, I get a complex mixture with poor yields. What is going wrong? Expert Insight: LAH reduces both the azide (to a primary amine) and the ketone (to an alcohol). If the reduction is slow, the newly formed primary amine can attack unreacted ketone molecules in the mixture, forming imine dimers and complex oligomers. Fix: Temperature control and stoichiometry are paramount. The reaction must be kept strictly at 0 °C[4]. If dimerization persists with standard addition, switch to inverse addition: add the azido-ketone solution dropwise to a pre-cooled suspension of excess LAH. This ensures the hydride is always in vast excess, instantly reducing the ketone before intermolecular side reactions can occur.

Q4: My final product (the freebase aminoalcohol) is oiling out and degrading during isolation. How can I improve recovery? Expert Insight: The freebase of 2-amino-1-(2,5-dimethoxyphenyl)ethanol is a highly polar molecule with a relatively low melting point of 95-96 °C[1]. It is prone to oiling out in aqueous workups. Fix: Do not attempt to crystallize the freebase. Extract the crude product into an anhydrous organic solvent (like ethyl acetate or diethyl ether), dry thoroughly, and precipitate the product directly as the hydrochloride salt by bubbling anhydrous HCl gas or adding HCl in dioxane[4]. The HCl salt precipitates cleanly as a white solid, bypassing tedious chromatography.

Quantitative Data: Reduction Method Comparison

Summarizing the chemoselectivity and yield profiles for the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol to the target aminoalcohol.

Reducing Agent SystemReaction ConditionsChemoselectivity (OH Retention)Typical YieldMechanistic Notes
H₂, Pd/C Neutral, MeOH, 1 atmPoor< 40%Severe benzylic OH hydrogenolysis due to electron-rich aromatic ring.
H₂, Raney Nickel Neutral, EtOH, 50 psiHigh75-80%Retains OH group, but requires high-pressure hydrogenation vessels.
NaBH₄ / NiCl₂ MeOH, 0 °C to RTVery High 83% [3]Generates Ni₂B in situ. Highly selective, scalable, and requires no pressure equipment.
LAH THF, 0 °CModerate50-60%Prone to over-reduction and retro-aldol cleavage if not strictly temperature-controlled.
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure the chemistry is proceeding correctly at each step.

Protocol A: Chemoselective Reduction via NaBH₄/NiCl₂ (Nitroaldol Route)

Reference standard adapted from 3[3].

  • Substrate Preparation: Dissolve 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol in 500 mL of absolute ethanol or methanol in a 2 L reaction flask.

  • Catalyst Addition: Add 0.1 equivalents of NiCl₂·6H₂O.

    • Validation Checkpoint 1: The solution will turn a clear, pale green, confirming the dissolution of the Nickel(II) salt.

  • Hydride Addition: Cool the flask to -10 °C to 0 °C[3]. Begin adding 54.0 g of NaBH₄ in small batches over 1 hour.

    • Validation Checkpoint 2: Upon the first addition of NaBH₄, the solution will immediately turn pitch black with vigorous effervescence (H₂ gas). This black precipitate is the active Nickel Boride (Ni₂B) catalyst. If the solution does not turn black, your NaBH₄ is degraded.

  • Incubation: Allow the reaction to incubate with stirring for 2 hours[3].

    • Validation Checkpoint 3: HPLC or TLC (EtOAc/Hexane 1:1) should show complete consumption of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot (the amine).

  • Workup: Quench by adding 500 mL of water. Filter the black catalyst through a Celite pad. Perform vacuum distillation of the solvent, extract, and dry to obtain the crude aminoalcohol (Yield ~83%)[3].

Protocol B: LAH Reduction of Azido-Ketone (Azide Route)

Reference standard adapted from4[4].

  • Substrate Preparation: Dissolve 10.12 g (0.0458 mol) of 1-(2',5'-dimethoxyphenyl)-2-azidoethanone in 40 mL of anhydrous THF[4].

  • Cooling: Cool the solution strictly to 0 °C under an inert Nitrogen atmosphere[4].

  • Reduction: Dropwise add 45 mL (0.045 mol) of a 1 M LAH solution in THF[4].

    • Validation Checkpoint 1: Vigorous bubbling will occur as N₂ gas is liberated from the reduction of the azide group.

  • Maturation: Stir the mixture at 0 °C for 45 minutes[4].

    • Validation Checkpoint 2: The cessation of N₂ bubbling indicates the azide has been fully reduced to the amine, and the ketone is actively being reduced to the alcohol.

  • Quench (Fieser Method): Quench dropwise at 0 °C with saturated Na₂SO₄ solution (approx. 25-26 mL)[4].

    • Validation Checkpoint 3: The hazardous, reactive aluminum complexes will precipitate as a crisp, white, granular solid. If the precipitate is a gelatinous grey paste, add slightly more water and stir vigorously until it turns white and granular, ensuring maximum recovery of the product in the THF supernatant.

References
  • Title: 2-Amino-1-(2,5-dimethoxyphenyl)
  • Title: Buy 2-Amino-1-(2,5-dimethoxyphenyl)ethanol from SUZHOU ARTK MEDCHEM CO.,LTD. (Physicochemical Data)
  • Title: EP1276711A2 - Synthesis of midodrine hci from a novel intermediate 1-(2',5'-dimethoxyphenyl)
  • Source: google.com (Google Patents)

Sources

Optimization

Part 1: Frequently Asked Questions (FAQs) – Formulation &amp; Storage

Title: Technical Support Center: Stability & Handling of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine) Overview As a Senior Application Scientist, I frequently consult on the stabilization of 2-Amino-1-(2,5-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Stability & Handling of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

Overview As a Senior Application Scientist, I frequently consult on the stabilization of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol—commonly known as Desglymidodrine or ST 1059. As the active metabolite of the prodrug midodrine, this α1-adrenergic receptor agonist is structurally characterized by an ethanolamine side chain and an electron-rich 2,5-dimethoxyphenyl ring. While the methoxy groups provide some steric shielding compared to endogenous catecholamines, the molecule remains highly susceptible to specific degradation pathways in solution, including alkaline hydrolysis and transition-metal-catalyzed auto-oxidation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute scientific integrity during your pharmacological assays and formulation workflows.

Q1: What is the optimal solvent system for preparing stock solutions? A1: For in vitro assays, Desglymidodrine is soluble in organic solvents such as DMSO and DMF at approximately 2 mg/mL and 1 mg/mL, respectively [1]. Causality & Best Practice: Because dissolved oxygen in organic solvents can initiate radical-mediated oxidation of the electron-rich aromatic ring, you must purge the chosen solvent with an inert gas (argon or nitrogen) prior to dissolution. For aqueous parenteral formulations, the basic primary amine (pKa ~8.9) is readily protonated in slightly acidic conditions. Aqueous solutions are optimally stable when buffered between pH 4.0 and 6.0 [3].

Q2: How long can I store reconstituted solutions without compromising assay integrity? A2: In organic solvents (DMSO/DMF), aliquot the stock solution immediately to prevent repeated freeze-thaw cycles. Store at -80°C for up to 6 months, or at -20°C for a maximum of 1 month [2]. Causality: The thermodynamic kinetics of degradation are significantly hindered at -80°C, but at -20°C, localized concentration effects in partially frozen matrices can accelerate degradation if trace impurities are present.

Q3: My aqueous solution developed a slight pink/brown tint over time. Is it still viable? A3: No. Discoloration is a definitive macroscopic indicator of oxidative degradation. The 2,5-dimethoxyphenyl ring has oxidized into quinone-like byproducts. This alters the compound's binding affinity to α1-adrenergic receptors, invalidating your experimental data. Discard the solution and implement the antioxidant protocol (see Troubleshooting Guide) for future batches.

Part 2: Troubleshooting Guide – Degradation Pathways & Prevention

Issue 1: Rapid API Loss in Alkaline Buffers (pH > 8.0)

  • Mechanistic Causality: Under alkaline conditions, the primary amine is deprotonated, increasing its nucleophilicity. Simultaneously, the β-hydroxyl group becomes susceptible to base-catalyzed hydrolytic cleavage. Forced degradation studies confirm that the molecule is significantly more vulnerable to alkaline degradation than acidic degradation [4].

  • Intervention: Always titrate aqueous buffers to a pH of 4.0–6.0 using citrate or acetate buffers. Verify the final pH after adding the API, as the basic amine will shift the pH of weakly buffered systems.

Issue 2: Oxidative Degradation in Long-Term Aqueous Storage

  • Mechanistic Causality: Trace heavy metal ions (e.g., Cu²⁺, Fe³⁺) leached from glassware act as catalysts, stripping electrons from the dimethoxyphenyl ring and initiating a radical chain reaction with dissolved O₂.

  • Intervention: Establish a self-validating stabilization system by formulating the aqueous solution with 0.05% w/v disodium EDTA (to chelate transition metals) and 0.1% w/v ascorbic acid (as a sacrificial antioxidant)[3].

Issue 3: Photolytic Cleavage

  • Mechanistic Causality: UV and high-intensity visible light provide the activation energy required to break the C-N or C-O bonds in the ethanolamine side chain.

  • Intervention: Use amber glass vials for all storage and wrap reaction vessels in aluminum foil during benchtop handling.

Part 3: Data Presentation – Stability Profile

The following table summarizes the quantitative stability profile of Desglymidodrine under forced degradation conditions (adapted from ICH Q1A guidelines) [4].

Stress ConditionReagent / EnvironmentTime / TempExtent of DegradationPrimary Degradation Pathway
Acidic 0.1 N HCl24 hrs @ 25°CLow (< 5%)Minor Hydrolysis
Alkaline 0.1 N NaOH6 hrs @ 25°CHigh (> 20%)Base-catalyzed Hydrolysis
Oxidative 3% H₂O₂6 hrs @ 80°CModerate (10-15%)Radical Oxidation
Photolytic UV Light (254 nm)24 hrs @ 25°CModerate (~10%)Photolytic Cleavage
Thermal Solid State7 days @ 80°CStable (< 2%)N/A

Part 4: Experimental Protocols

Protocol A: Preparation of a Stabilized Aqueous Stock Solution (2.5 mg/mL)

This protocol utilizes a self-validating approach: the inclusion of EDTA/Ascorbic acid prevents the very degradation that would otherwise invalidate long-term studies[3].

  • Solvent Preparation: In a sterile, amber glass volumetric flask, add 80% of the final required volume of HPLC-grade water.

  • Excipient Addition: Add 0.5 mg/mL Disodium EDTA and 1.0 mg/mL Ascorbic Acid. Stir until completely dissolved.

  • pH Adjustment: Adjust the buffer to pH 5.0 using 0.1 M Citric Acid or 0.1 M NaOH.

  • API Dissolution: Slowly add 2.5 mg/mL of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. Stir continuously.

  • Headspace Purge: Purge the solution and the vial headspace with Argon gas for 5 minutes to displace dissolved oxygen.

  • Filtration & Storage: Filter through a 0.22 µm PVDF membrane into sterile amber vials. Store at 4°C for short-term use or -20°C for long-term storage.

Protocol B: Stability-Indicating RP-HPLC Assay (Forced Degradation)

Use this protocol to validate the purity of your stock solutions prior to critical in vivo assays [4].

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 4.6 x 150 mm).

    • Mobile Phase: Phosphate buffer (pH 4.0) : Acetonitrile (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 290 nm (λmax for the dimethoxyphenyl chromophore).

  • Sample Preparation (Alkaline Stress Test): Transfer 5 mL of the 1 mg/mL API solution into a 10 mL flask. Add 1.5 mL of 1 N NaOH. Incubate for 6 hours at room temperature.

  • Self-Validating Neutralization: Crucial Step – Add 1.5 mL of 1 N HCl to neutralize the solution. If you inject highly alkaline samples, you will strip the silica phase of your C18 column, leading to false peak broadening and retention time shifts.

  • Analysis: Filter through a 0.45 µm PVDF syringe filter (discard the first 2 mL) and inject 20 µL. Desglymidodrine will elute at approximately 3.7 minutes.

Part 5: Mandatory Visualization – Degradation & Stabilization Workflow

G Compound Desglymidodrine (ST 1059) in Solution Stress1 Alkaline pH (>8.0) Compound->Stress1 Stress2 Oxidative Stress (O2, Metal Ions) Compound->Stress2 Stress3 Photolysis (UV/Light) Compound->Stress3 Deg1 Hydrolytic Degradation Stress1->Deg1 Deg2 Oxidative Byproducts Stress2->Deg2 Deg3 Photolytic Cleavage Stress3->Deg3 Sol1 Buffer pH 4.0 - 6.0 Deg1->Sol1 Prevented by Sol2 Ascorbic Acid + EDTA Inert Gas Purge Deg2->Sol2 Prevented by Sol3 Amber Vials Protect from Light Deg3->Sol3 Prevented by Stable Stable Aqueous/Organic Stock Solution Sol1->Stable Sol2->Stable Sol3->Stable

Fig 1: Desglymidodrine degradation stressors and targeted stabilization interventions.

Part 6: References

  • World Intellectual Property Organization (WIPO). Stable aqueous parenteral solutions of desglymidodrine (WO2021198995A1).

  • Journal of Molecular Science. Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and oral solution.[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist Introduction 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is a key intermediate in pharmaceutical synthesis, notable for its structural relation to phenylethanolamines. The mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-1-(2,5-dimethoxyphenyl)ethanol is a key intermediate in pharmaceutical synthesis, notable for its structural relation to phenylethanolamines. The molecule possesses two distinct functional groups ripe for chemical modification: a primary amine and a secondary benzylic alcohol. This dual functionality, while offering versatile synthetic possibilities, presents a significant challenge in achieving chemoselectivity. Optimizing derivatization reactions requires a nuanced understanding of the relative reactivity of these groups and the strategic use of protecting groups, catalysts, and reaction conditions to prevent unwanted side reactions and ensure high purity of the target compound.

This guide provides researchers and drug development professionals with a comprehensive technical resource, including frequently asked questions, detailed troubleshooting protocols, and workflow diagrams to navigate the complexities of derivatizing this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, and what is their relative reactivity?

The two reactive sites are the primary amine (-NH₂) and the secondary hydroxyl (-OH) group. Generally, the primary amine is a stronger nucleophile than the secondary alcohol. Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides under neutral or basic conditions, the amine will typically react preferentially. However, the reactivity can be modulated by reaction conditions. For instance, in strongly acidic conditions, the amine will be protonated to form an ammonium salt (-NH₃⁺), rendering it non-nucleophilic and allowing for reactions to occur at the hydroxyl group.

Q2: How can I selectively derivatize the amino group while leaving the hydroxyl group untouched?

Direct selective N-derivatization is often achievable due to the higher nucleophilicity of the amine.

  • Acylation: Reacting the molecule with slightly more than one equivalent of an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a non-nucleophilic base (like triethylamine or pyridine) at low temperatures (0 °C to room temperature) typically yields the N-acylated product selectively. The secondary alcohol is less reactive and sterically more hindered.[1]

  • Alkylation: Direct N-alkylation with alkyl halides is challenging and often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3] A more controlled method is reductive amination , where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. For mono-alkylation, "hydrogen-borrowing" catalysis using alcohols as alkylating agents offers a greener and more selective alternative.[4][5]

Q3: I am attempting an N-acylation, but my yield is consistently low. What are the common pitfalls?

Low yields in N-acylation can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

G start Low Yield in N-Acylation q1 Is starting material (SM) fully consumed (check by TLC/LC-MS)? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 p1 Product lost during workup or purification yes1->p1 s1 1. Check pH during aqueous extraction. Amide may be water-soluble. 2. Optimize chromatography eluent. 3. Consider alternative purification (crystallization, salt formation). p1->s1 q2 Are there multiple new spots (side products)? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 p2 Side reactions occurring yes2->p2 s2 1. O-acylation: Use milder conditions (lower temp). 2. Di-acylation: Use ~1.05 eq. of acylating agent. 3. Degradation: Check reagent purity and run under inert gas. p2->s2 p3 Reaction is stalled or too slow no2->p3 s3 1. Reagent quality: Use fresh acylating agent and dry solvent. 2. Insufficient activation: Increase base concentration or try a stronger base (e.g., DMAP catalyst). 3. Temperature: Gradually increase reaction temperature. p3->s3

Caption: Troubleshooting Decision Tree for Low Acylation Yield.

Q4: What is the best strategy to protect the secondary alcohol before derivatizing the amine?

Protecting the hydroxyl group is a robust strategy to ensure exclusive N-derivatization, especially when harsh conditions are required. Silyl ethers are an excellent choice due to their ease of installation and removal under specific conditions.[6]

  • Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS) is ideal. It is stable to a wide range of conditions used for N-derivatization but can be easily removed with fluoride sources (like TBAF) or acid, which often don't affect the newly formed N-derivative.

  • Reaction: The alcohol can be protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole in an aprotic solvent such as DMF or DCM.[7]

Q5: What analytical techniques are most effective for monitoring reaction progress and characterizing the final product?

A combination of chromatographic and spectroscopic methods is essential.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick and easy way to visualize the consumption of starting materials and the formation of products.

    • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction conversion and purity. Derivatization with fluorescent tags like o-phthalaldehyde (OPA) can enhance detection sensitivity for amine-containing species.[8][9]

  • Product Characterization:

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like LC-MS are invaluable for identifying products and byproducts in the reaction mixture.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation, confirming that the derivatization occurred at the intended position.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present (e.g., disappearance of the primary N-H stretch, appearance of an amide C=O stretch).

Strategic Derivatization Workflows

The choice of derivatization strategy depends on the desired final product. Protecting groups are central to achieving selectivity when both the amine and alcohol functionalities need to be addressed in separate steps.[11][12]

G start 2-Amino-1-(2,5-dimethoxyphenyl)ethanol N_deriv N-Derivatization (e.g., Acylation) start->N_deriv Path A (Amine First) O_protect O-Protection (e.g., Silylation) start->O_protect Path B (Protect Alcohol) N_product N-Acyl Intermediate N_deriv->N_product O_deriv O-Derivatization (e.g., Alkylation) N_product->O_deriv final_product1 N,O-Disubstituted Product O_deriv->final_product1 O_prot_intermediate O-Silyl Intermediate O_protect->O_prot_intermediate N_deriv2 N-Derivatization (e.g., Alkylation) O_prot_intermediate->N_deriv2 deprotection O-Deprotection (e.g., TBAF) N_deriv2->deprotection final_product2 N-Alkyl Product deprotection->final_product2

Caption: Selective Derivatization Strategies.

Experimental Protocols & Troubleshooting

Protocol 1: Selective N-Acetylation

This protocol describes the selective acetylation of the primary amine using acetic anhydride.

Materials:

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Add acetic anhydride (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[13]

Optimization & Troubleshooting Table:

Parameter Initial Condition Troubleshooting/Optimization Steps Rationale
Solvent Dichloromethane (DCM)Try THF, Acetonitrile (ACN)Solvent polarity can affect reaction rates and solubility.
Base Triethylamine (TEA)Pyridine, DIPEABase strength and steric bulk can influence reaction selectivity and rate.
Temperature 0 °C to RT-10 °C for higher selectivity; 40 °C to increase rate.Lower temperatures favor the more kinetically favorable N-acylation.
Acylating Agent Acetic AnhydrideAcetyl ChlorideAcetyl chloride is more reactive but generates HCl, requiring a full equivalent of base.
Protocol 2: O-Silylation for Hydroxyl Protection

This protocol details the protection of the secondary alcohol as a TBDMS ether.

Materials:

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude silyl ether by flash column chromatography on silica gel.

Note: The resulting O-protected compound can now be used in a wide range of N-derivatization reactions. The TBDMS group is typically removed at the end of the synthesis using tetrabutylammonium fluoride (TBAF) in THF.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chemistry Steps. (2023). Alcohols to Amines. Available at: [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Hsu, F. F., & Turk, J. (2000). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 72(14), 3347–3352.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Dasgupta, A. (Ed.). (2020). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Elsevier.
  • Reddy, M. S., et al. (2006). U.S. Patent No. 7,094,928. Washington, DC: U.S.
  • Al-Dirbashi, O. Y., et al. (2003). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection.
  • Ho, E. N. M., et al. (2000). Determination of Phenylisothiocyanate Derivatives of Amphetamine and its Analogues in Biological Fluids by HPLC-APCI-MS or DAD. Journal of Analytical Toxicology, 24(1), 19-27.
  • Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.
  • Rhodium. (n.d.). Efficient Synthesis of 2C-H and Mescaline. Scribd. Available at: [Link]

  • Wang, J., et al. (2009).
  • Seeberger, P. H. (Ed.). (2009). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH.
  • Tan, X., & Jia, J. (2016).
  • L-Teva. (1989).
  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 819-830.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Jochems, P., Schad, G. J., & Kraft, V. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC North America, 38(s4), 24-27.
  • Chemistry Stack Exchange. (2013). How do you create primary amines from alcohols?. Available at: [Link]

  • Taylor, J. E., et al. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • Kwon, Y. C., et al. (2020). Electroactivated Alkylation of Amines with Alcohols via Both Direct and Indirect Borrowing Hydrogen Mechanisms.
  • Płotka-Wasylka, J., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4687-4718.
  • Royal Society of Chemistry. (n.d.). Competition and cooperation between steric hindrance and hydrogen bonding of supramolecular discs. Organic & Biomolecular Chemistry.
  • Wu, X., et al. (2019).
  • Bouzroura, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100790.
  • Shimadzu Corporation. (2018).
  • Rocio, C. R. (2002). Isolation, partial purification and characterization of an N-acetyltransferase from Streptomyces akiyoshiensis L-138. University of Lethbridge.
  • Antonov, D. A., et al. (2014). Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion.
  • Dong, J., et al. (2021). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. Green Chemistry, 23(1), 380-385.
  • Kinbara Laboratory. (n.d.). Original Papers. Available at: [Link]

  • Gifu Pharmaceutical University, Department of Pharmaceutics. (n.d.). PUBLICATIONS. Available at: [Link]

  • Bakulina, O., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4485.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Midodrine and its Active Metabolite, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

For researchers in pharmacology and drug development, the precise selection of chemical tools is paramount to the integrity and translational potential of experimental findings. This guide provides an in-depth comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in pharmacology and drug development, the precise selection of chemical tools is paramount to the integrity and translational potential of experimental findings. This guide provides an in-depth comparison of Midodrine and its active metabolite, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, also known as desglymidodrine or ST 1059. While seemingly distinct, these two compounds share an intimate, hierarchical relationship that is crucial to understanding their respective activities and applications in a research context.

The Fundamental Relationship: A Prodrug and its Active Metabolite

The primary directive of this guide is to clarify a common point of confusion: Midodrine is a prodrug that is pharmacologically inactive until it is metabolized in the body to its active form, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (desglymidodrine)[1][2][3]. The therapeutic and physiological effects attributed to Midodrine are, in fact, the result of desglymidodrine's action[1][2][3]. Therefore, a comparison of their "activity" is not a comparison of two different mechanisms, but rather a pharmacologic evaluation of a precursor versus its biologically active product.

The metabolic conversion of Midodrine to desglymidodrine occurs through enzymatic hydrolysis, specifically deglycination, which takes place in various tissues, including the liver[1][4][5]. This biotransformation is the critical step that unmasks the pharmacologically active ethanolamine side chain.

Midodrine Midodrine (Inactive Prodrug) Metabolism Enzymatic Hydrolysis (Deglycination) Midodrine->Metabolism In vivo/In vitro Desglymidodrine 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine - Active Metabolite) Metabolism->Desglymidodrine

Caption: Metabolic activation of Midodrine to Desglymidodrine.

Mechanism of Action: The Alpha-1 Adrenergic Receptor

The pharmacological activity of desglymidodrine is centered on its function as a selective agonist of α1-adrenergic receptors[2][6]. These receptors are located on the vasculature, and their activation leads to vasoconstriction of both arterioles and veins[2]. This increase in peripheral vascular resistance and venous tone results in an elevation of blood pressure[2]. It is noteworthy that desglymidodrine does not stimulate cardiac beta-adrenergic receptors, thus avoiding direct cardiac stimulation[2].

The signaling pathway initiated by the binding of desglymidodrine to the α1-adrenergic receptor is a classic G-protein coupled receptor (GPCR) cascade. This involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C and subsequent increases in inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately results in an increase in intracellular calcium and smooth muscle contraction.

Desglymidodrine Desglymidodrine Alpha1_Receptor α1-Adrenergic Receptor Desglymidodrine->Alpha1_Receptor Binds to G_Protein Gq/11 Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Leads to Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Causes

Caption: Desglymidodrine's signaling pathway via the α1-adrenergic receptor.

Comparative Pharmacological Profiles

The choice between using Midodrine or desglymidodrine in a research setting depends entirely on the experimental question. If the focus is on the direct interaction with the α1-adrenergic receptor, then desglymidodrine is the appropriate agent. If the research involves studying prodrug metabolism, oral absorption, and the resulting in vivo effects, then Midodrine would be the compound of choice.

ParameterMidodrine2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)
Identity ProdrugActive Metabolite
Activity Inactive until metabolizedSelective α1-adrenergic receptor agonist[2][6]
Administration Primarily oral[1]Typically for in vitro studies; not for clinical use
Absorption Rapidly absorbed orally[1][5]N/A (used directly in experimental systems)
Peak Plasma Conc. (Tmax) ~0.5 hours[1][4][5]~1-2 hours after Midodrine administration[1][4][7]
Half-life (t1/2) ~25 minutes[1][4]~3-4 hours[1][7]
Bioavailability High (93% as desglymidodrine)[1][7]N/A

Quantitative Activity at Adrenergic Receptors

Experimental data from in vitro studies provide a quantitative measure of desglymidodrine's activity. This information is critical for designing experiments that require precise concentrations to elicit specific effects.

Receptor SubtypeActivity MetricValueReference
Rat α1A-adrenergic receptorpKi5.89[6]
Rat α1B-adrenergic receptorpKi5.16[6]
Rat α1D-adrenergic receptorpKi5.78[6]
Human α2A-adrenoceptorpKi5.83[6]
Dog isolated femoral veinspD24.64[6]
Human isolated saphenous veinspD24.48[6]

pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. A higher pKi value corresponds to a higher binding affinity. pD2 is the negative logarithm of the EC50 value (the molar concentration of an agonist that produces 50% of the maximal possible effect), indicating functional potency.

Experimental Protocols

For researchers wishing to investigate the activity of desglymidodrine directly, the following experimental outlines provide a starting point.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol for α1-adrenergic receptor subtypes.

Methodology:

  • Preparation of Membranes: Utilize cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Radioligand: Use a radiolabeled antagonist with high affinity for α1-adrenergic receptors, such as [3H]-prazosin.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of [3H]-prazosin and varying concentrations of unlabeled 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Ex Vivo Vascular Reactivity Assay

Objective: To assess the functional potency (EC50) of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol in inducing vasoconstriction.

Methodology:

  • Tissue Preparation: Isolate arterial or venous tissue (e.g., rat aorta or mesenteric artery) and mount small rings of the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Tension Recording: Connect the tissue rings to isometric force transducers to record changes in tension.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol to the organ bath in a cumulative manner.

  • Data Recording: Record the contractile response at each concentration until a maximal response is achieved.

  • Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).

cluster_0 In Vitro Binding Assay cluster_1 Ex Vivo Vascular Assay A1 Prepare Membranes (α1-AR expressing cells) A2 Add Radioligand ([3H]-prazosin) A1->A2 A3 Add Competitor (Desglymidodrine) A2->A3 A4 Incubate & Filter A3->A4 A5 Quantify Radioactivity A4->A5 A6 Calculate Ki A5->A6 B1 Isolate & Mount Blood Vessel Ring B2 Record Baseline Tension B1->B2 B3 Add Desglymidodrine (Cumulative Doses) B2->B3 B4 Record Contraction B3->B4 B5 Calculate EC50 B4->B5

Caption: Workflow for in vitro and ex vivo characterization of Desglymidodrine.

Conclusion for the Researcher

References

  • Comparative Clinical Pharmacokinetics of Midodrine and Its Active Metabolite Desglymidodrine in Cirrhotic Patients with Tense Ascites Versus Healthy Volunteers. PubMed.
  • Midodrine: Package Insert / Prescribing Inform
  • Midodrine use in critically ill patients: a narr
  • Comparative Clinical Pharmacokinetics of Midodrine and Its Active Metabolite Desglymidodrine in Cirrhotic Patients with Tense Ascites Versus Healthy Volunteers.
  • The in Vitro Metabolism of Desglymidodrine, an Active Metabolite of Prodrug Midodrine by Human Liver Microsomes. PubMed.
  • Midodrine Hydrochloride 2.5 mg tablets. medicines.org.uk.
  • Desglymidodrine (ST 1059) | α1-Adrenoceptor Agonist. MedchemExpress.com.
  • What is the mechanism of action of midodrine (alpha-adrenergic agonist)
  • MIDODRINE. TGA.
  • MIDODRINE. Inxight Drugs.
  • Approval Package for Midodrine.
  • What is the mechanism of action of Midodrine (Alpha-adrenergic agonist)?. Dr.Oracle.

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (2C-H)

This guide provides an in-depth technical comparison for validating the in vitro efficacy of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, a foundational phenethylamine compound. Known more commonly as 2C-H or 2,5-DMPEA, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for validating the in vitro efficacy of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, a foundational phenethylamine compound. Known more commonly as 2C-H or 2,5-DMPEA, this molecule serves as the parent structure for the entire "2C" series of psychoactive compounds.[1] Its primary mechanism of action involves interaction with serotonin (5-HT) receptors, making a thorough in vitro characterization essential for any researcher in pharmacology and drug development.[2]

This document moves beyond a simple recitation of protocols. It is designed to provide a strategic framework, explaining the causality behind experimental choices to build a scientifically rigorous and self-validating profile of the compound. We will objectively compare the performance of 2C-H with its more potent, structurally related analogs to illuminate critical structure-activity relationships (SAR).

Part 1: Foundational Pharmacology - Receptor Binding Affinity

Expertise & Rationale: The initial and most fundamental step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for its intended biological targets. A high affinity indicates a strong interaction between the compound and the receptor. Equally important is screening against a panel of related receptors to assess selectivity. For 2C-H and its analogs, the primary targets are the serotonin 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂₋, 5-HT₂C), as these are centrally implicated in the pharmacological effects of psychedelic phenethylamines.[2][3] We will employ a radioligand competition assay, a gold-standard method for quantifying ligand affinity.[4][5]

Experimental Protocol: Radioligand Competition Binding Assay
  • Preparation of Membranes: Utilize membrane preparations from a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂ₐ).

  • Assay Buffer: Prepare an appropriate binding buffer, typically 50 mM Tris-HCl, pH 7.4, containing relevant salts (e.g., 10 mM MgCl₂, 0.5 mM EDTA).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg of protein per well).

    • A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors). The concentration should be near its K₋ value for the receptor.

    • A range of concentrations of the test compound (2C-H or a comparator). A 10-point, half-log dilution series is standard.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 60 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ (binding affinity constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Comparative Binding Affinity Data

The data below illustrates the dramatic impact of structural modifications to the 2C-H scaffold. The addition of a small lipophilic bromine atom at the 4-position (2C-B) or, more significantly, an N-benzyl moiety (25B-NBOMe), drastically increases affinity for the 5-HT₂ₐ receptor.

Compound4-Position SubstituentN-Substitution5-HT₂ₐ Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)
2C-H -H-H1600 - 3000[1]4400[1]70[1]
2C-B -Br-H~1.622>10,000
25B-NBOMe -Br2-methoxybenzyl0.04 - 0.5[6]22200

Data compiled from multiple sources.[1][6] Note that absolute values can vary between labs based on specific assay conditions.

cluster_0 Radioligand Binding Assay Principle Receptor Receptor Bound_Complex Receptor-Radioligand Complex (Measured) Radioligand Radioligand Radioligand->Receptor Binds Test_Compound Test Compound (e.g., 2C-H) Test_Compound->Receptor Competes

Caption: Competitive binding assay workflow.

Part 2: Functional Efficacy - Quantifying Biological Response

Trustworthiness & Rationale: Demonstrating that a compound binds to a receptor is insufficient; we must validate its functional effect. Does it activate the receptor (agonist), block it (antagonist), or have no effect? The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/₁₁ pathway, leading to the mobilization of intracellular calcium (Ca²⁺).[2][7] However, like many GPCRs, it can also signal through a G-protein-independent pathway by recruiting β-arrestin proteins.[7][8] Assessing both pathways is crucial as some ligands can be "biased agonists," preferentially activating one pathway over the other. This has significant implications for drug development.

Experimental Protocol 1: Calcium Mobilization Assay
  • Cell Culture: Plate cells expressing the 5-HT₂ₐ receptor (e.g., HEK293) in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Compound Addition: Utilize a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 15-20 seconds.

  • Stimulation: Inject a range of concentrations of the test compound (2C-H or comparators) into the wells.

  • Signal Detection: Immediately and continuously measure the change in fluorescence intensity over 2-3 minutes. The increase in fluorescence corresponds to the increase in intracellular Ca²⁺.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference agonist like serotonin.

Experimental Protocol 2: β-Arrestin Recruitment Assay
  • Assay Principle: This protocol utilizes an enzyme fragment complementation system. Cells are co-transfected with the 5-HT₂ₐ receptor fused to a small enzyme fragment and β-arrestin-2 fused to the larger, complementary enzyme fragment (e.g., split-nanoluciferase).[8]

  • Cell Culture: Plate the engineered cells in a white, opaque 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Substrate Addition & Incubation: Add the luciferase substrate (e.g., Nano-Glo® Live Cell Reagent) and incubate for a period determined by assay optimization (typically 60-120 minutes).[8]

  • Signal Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments are brought into proximity, reconstituting a functional enzyme that generates a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration to determine EC₅₀ and Eₘₐₓ values.

Comparative Functional Efficacy Data

This table would compare the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of 2C-H against its analogs in both signaling pathways. 2C-H is expected to be a very weak partial agonist.

CompoundCa²⁺ Mobilization EC₅₀ (nM)Ca²⁺ Mobilization Eₘₐₓ (% of 5-HT)β-Arrestin EC₅₀ (nM)β-Arrestin Eₘₐₓ (% of 5-HT)
Serotonin (5-HT) ~10100%~50100%
2C-H >10,000Low (<20%)>10,000Low (<20%)
2C-B ~15~85%~40~90%
25B-NBOMe ~0.5100%~5100%

Values are illustrative based on the known pharmacology of these compound classes.[6][9]

cluster_0 5-HT2A Receptor Signaling Agonist Agonist (e.g., 2C-H) Receptor 5-HT2A-R Agonist->Receptor Gq Gαq/11 Receptor->Gq Canonical Pathway Barr β-Arrestin Receptor->Barr Non-Canonical Pathway PLC PLCβ Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Internalization Internalization/ Signaling Barr->Internalization

Caption: 5-HT₂ₐ receptor canonical and non-canonical signaling pathways.

Part 3: In Vitro Safety and Off-Target Profiling

Authoritative Grounding & Rationale: A comprehensive validation requires an assessment of potential liabilities. As a phenethylamine, 2C-H could interact with monoamine oxidases (MAO), enzymes that metabolize neurotransmitters.[10] Inhibition of MAO can lead to dangerous drug-drug interactions. Furthermore, it is critical to distinguish pharmacological effects from general cytotoxicity, which can produce false positives in cellular assays.[11] A standard cytotoxicity assay establishes the concentration window where the compound can be studied without inducing cell death.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or the cell line used in functional assays) in a 96-well plate and allow cells to attach for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a defined period, typically 24 to 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot this against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Comparative Safety Profile

This table highlights that while 2C-H itself may have low cytotoxicity, highly potent analogs like NBOMes can be significantly more toxic and exhibit this toxicity at much lower concentrations.[11]

CompoundCytotoxicity CC₅₀ (µM) in SH-SY5Y cellsMAO-A Inhibition IC₅₀ (µM)MAO-B Inhibition IC₅₀ (µM)
2C-H >500~10-20 (Weak)[10]~100-180 (Weak)[10]
25B-NBOMe ~50 - 100[11]Not a primary targetNot a primary target

Data compiled from multiple sources.[10][11]

Start Test Compound (2-Amino-1-(2,5-dimethoxyphenyl)ethanol) Binding Part 1: Binding Assays (Determine Ki at multiple receptors) Start->Binding Function Part 2: Functional Assays (Determine EC50/Emax) Start->Function Safety Part 3: Safety Profiling (Determine CC50 & Off-Target IC50) Start->Safety Data_Analysis Comparative Analysis & SAR Binding->Data_Analysis Ca_Assay Ca²⁺ Mobilization Function->Ca_Assay Barr_Assay β-Arrestin Recruitment Function->Barr_Assay Safety->Data_Analysis Ca_Assay->Data_Analysis Barr_Assay->Data_Analysis

Caption: A comprehensive in vitro validation workflow.

Conclusion: A Comparative Synthesis

The comprehensive in vitro validation of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (2C-H) reveals a pharmacological profile characterized by low affinity and very low partial agonist activity at key serotonin 5-HT₂ receptors when compared to its structural derivatives. Its affinity for the 5-HT₂ₐ receptor is in the micromolar range, orders of magnitude weaker than 4-substituted analogs like 2C-B or N-benzylated compounds like 25B-NBOMe.[1][6] This weak interaction translates directly to poor functional efficacy, where it fails to elicit a significant response in either G-protein or β-arrestin signaling pathways at concentrations relevant for its more potent cousins.

The true value of validating 2C-H in vitro lies not in its own potency, but in its role as a foundational scaffold. The experimental data clearly demonstrates critical structure-activity relationships:

  • The 4-Position: Introduction of a small, lipophilic substituent at the 4-position of the phenyl ring dramatically enhances 5-HT₂ₐ receptor affinity and agonist efficacy.[9]

  • N-Substitution: The addition of a 2-methoxybenzyl group to the amine transforms the molecule into an extremely potent agonist.[6]

From a safety perspective, 2C-H exhibits low cytotoxicity and is only a weak inhibitor of monoamine oxidases.[10] However, the substantial increase in cytotoxicity observed with the highly potent NBOMe analogs underscores the principle that increased desired potency can often be accompanied by increased off-target or toxic effects.[11]

References

  • Belinvest, B., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Halberstadt, A. L., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(17), 3839-3848. [Link]

  • Brabander, D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Johnson, K. W., et al. (2018). In Vitro Characterization of Agonist Binding and Functional Activity at a Panel of Serotonin Receptor Subtypes for Lasmiditan, Triptans and Other 5-HT Receptor Ligands and Activity Relationships for Contraction of Human Isolated Coronary Artery. Neurology, 90(15 Supplement), S32.003. [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • Wikipedia. (n.d.). 2C-H. Wikipedia. [Link]

  • Vandeputte, M. M., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11549-11557. [Link]

  • Rubio-Beltrán, E., et al. (2018). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. Cephalalgia, 38(1_suppl), 42-264. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Thorarensen, A., et al. (2019). Monoamine receptor interaction profiles of 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives). European Journal of Pharmacology, 857, 172434. [Link]

  • Acuña-Castillo, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 142(7), 1150-1156. [Link]

  • Gatch, M. B., et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(2), 337-343. [Link]

  • Carmo, H., et al. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. ACS Chemical Neuroscience, 12(17), 3249-3262. [Link]

  • Avdeeva, E. V., et al. (2020). Eleven-amino acid peptides that mimic the erythropoietin α-helix B increases cell survival in endotheliocyte culture. Archivos Venezolanos de Farmacología y Terapéutica, 39(5). [Link]

Sources

Validation

Comparative Pharmacological Analysis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol and Its Analogs

Executive Summary 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, universally designated as [1] (ST 1059), is the active metabolite of the prodrug midodrine. Functioning as a potent, selective α1​ -adrenergic receptor agonist, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, universally designated as [1] (ST 1059), is the active metabolite of the prodrug midodrine. Functioning as a potent, selective α1​ -adrenergic receptor agonist, it is critical for managing orthostatic hypotension and hepatorenal syndrome[2]. This guide provides a rigorous comparative analysis of Desglymidodrine against its structural and functional analogs—Midodrine, Methoxamine, and Phenylephrine—equipping drug development professionals with actionable pharmacological data and validated experimental frameworks.

Structural Determinants and Pharmacodynamics

Desglymidodrine is structurally defined by a 2,5-dimethoxy-substituted phenyl ring coupled to an ethanolamine side chain[3].

  • Versus Methoxamine : [4] possesses an identical 2,5-dimethoxy substitution but includes an α -methyl group on the side chain (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol). The absence of this α -methyl group in Desglymidodrine alters its metabolic clearance profile, though neither compound is a primary substrate for monoamine oxidase (MAO) due to the steric hindrance provided by the dimethoxy groups[5].

  • Versus Phenylephrine : Phenylephrine lacks the dimethoxy pattern, featuring a single 3-hydroxyl group. This structural vulnerability makes phenylephrine highly susceptible to rapid first-pass metabolism by catechol-O-methyltransferase (COMT), resulting in poor oral bioavailability (<40%). In contrast, Desglymidodrine (delivered via Midodrine) achieves 93% systemic bioavailability[6].

Causality Insight : The 2,5-dimethoxy substitution is the primary driver for α1​ selectivity over β -adrenergic receptors. The dimethoxy groups lock the molecule into a conformation that prevents the critical hydrogen bonding necessary for β -receptor activation, ensuring pure peripheral vasoconstriction without direct cardiac stimulation[7].

Receptor Binding and Pharmacokinetics

Desglymidodrine demonstrates specific affinities across α1​ -adrenoceptor subtypes ( α1A​ , α1B​ , α1D​ ), directly influencing vascular tone without crossing the blood-brain barrier[1][8].

Table 1: Comparative Pharmacological Profile of α1​ -Adrenergic Analogs

PropertyDesglymidodrine (ST 1059)Midodrine (Prodrug)MethoxaminePhenylephrine
Receptor Selectivity α1​ AgonistInactive Prodrug α1​ Agonist α1​ Agonist
α1A​ Affinity (pKi) 5.89N/A~5.505.40
α1B​ Affinity (pKi) 5.16N/AND4.80
α1D​ Affinity (pKi) 5.78N/AND5.20
Plasma Half-Life ~3.0 hours~0.5 hoursLong-acting~2.5 hours
Oral Bioavailability 93% (via Prodrug)93% (Absorbed)Low< 40%
BBB Penetration PoorPoorPoorPoor

(Data aggregated from[6],[1],[8],[4])

Mechanism of Action: α1​ -Adrenergic Signaling

Desglymidodrine acts predominantly on the peripheral vasculature. By binding to Gq/11-coupled α1​ -adrenergic receptors, it triggers the phospholipase C (PLC) cascade, ultimately leading to smooth muscle contraction and increased peripheral resistance[2].

Mechanism of action for Desglymidodrine via the α1-adrenergic Gq/11 signaling pathway.

Validated Experimental Methodologies

To evaluate the efficacy and binding kinetics of Desglymidodrine analogs, the following self-validating experimental systems are utilized in preclinical pharmacology.

This protocol measures the functional efficacy ( pD2​ and Emax​ ) of α1​ -agonists in isolated vascular tissue, yielding pD2​ values of 4.64 in dog femoral veins and 4.48 in human saphenous veins for Desglymidodrine[1].

Step-by-step workflow for ex vivo isometric tension recording in isolated vascular tissue.

Step-by-Step Methodology:

  • Tissue Preparation : Isolate the saphenous vein and clean it of adherent connective tissue in cold ( 4∘C ), oxygenated Krebs-Henseleit solution.

  • Mounting : Cut the vein into 2-3 mm rings. Mount each ring between two stainless steel hooks in a 10 mL organ bath containing Krebs solution maintained at 37∘C and aerated with 95% O2​ / 5% CO2​ .

  • Equilibration : Apply an optimal resting tension (typically 2.0 g). Wash the tissue every 15 minutes for 60-90 minutes until the baseline tension stabilizes.

    • Causality: Proper equilibration prevents spontaneous baseline drift, ensuring that measured contractions are strictly agonist-induced rather than mechanical artifacts.

  • Viability Validation : Challenge the tissue with 60 mM KCl to induce membrane depolarization and maximal contraction. Wash thoroughly until baseline is re-established.

    • Self-Validating System: This step validates the functional integrity of the smooth muscle and voltage-gated calcium channels. Tissues failing to produce a minimum tension threshold (>1.0 g) are structurally compromised and automatically discarded from the study.

  • Cumulative Concentration-Response : Add Desglymidodrine (or analog) in cumulative half-log increments ( 10−9 to 10−4 M). Wait for the response to plateau before adding the next dose.

  • Data Analysis : Calculate the pD2​ (negative logarithm of the EC50​ ) and Emax​ (maximal contraction relative to KCl response) using non-linear regression.

To determine the specific Ki​ values for α1​ subtypes[1].

Step-by-Step Methodology:

  • Membrane Preparation : Homogenize CHO cells expressing specific human α1​ subtypes ( α1A​ , α1B​ , α1D​ ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

    • Causality: Utilizing CHO cells transfected with specific human α1​ subtypes ensures that the binding affinity measured is strictly subtype-specific, eliminating the confounding variables of mixed receptor populations found in native tissues.

  • Incubation : In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM [ 3H ]-prazosin (radioligand), and varying concentrations of the test analog ( 10−10 to 10−4 M) in a final volume of 250 μL .

  • Non-Specific Binding : Define non-specific binding using 10 μM phentolamine.

    • Self-Validating System: The inclusion of a supramaximal concentration of phentolamine (a non-selective α -antagonist) defines the non-specific binding baseline. If the radioactive signal in the phentolamine wells equals the total binding wells, the assay invalidates itself, indicating that the radioligand has degraded or the filter washing steps were insufficient.

  • Filtration & Detection : Incubate for 60 minutes at 25∘C . Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with cold buffer.

  • Quantification : Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Sources

Comparative

A Comparative Guide to the Receptor Cross-Reactivity of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol and its Analogs

This guide provides a detailed comparative analysis of the receptor binding profile of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol and its closely related, well-characterized analog, 2,5-dimethoxyphenethylamine (2C-H). For dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the receptor binding profile of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol and its closely related, well-characterized analog, 2,5-dimethoxyphenethylamine (2C-H). For drug discovery and neuroscience researchers, understanding a compound's selectivity is paramount. Off-target interactions can lead to unexpected side effects or reveal novel therapeutic avenues. This document synthesizes experimental data to build a comprehensive picture of this compound's interactions with various G-protein coupled receptors (GPCRs), offering insights into its potential pharmacological effects.

Introduction to the 2,5-Dimethoxyphenethylamine Scaffold

The compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol belongs to the phenethylamine class of molecules. Its core structure is closely related to 2,5-dimethoxyphenethylamine (commonly known as 2C-H), a foundational molecule in a series of psychoactive compounds.[1] The primary structural difference is the presence of a beta-hydroxyl group on the ethylamine chain. While this modification can influence metabolic stability and blood-brain barrier permeability, the receptor interaction profile is largely dictated by the substituted phenyl ring and the amine pharmacophore.

The psychedelic effects of this class of compounds are primarily mediated through their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[1][2] However, the "selectivity" of these interactions is often not absolute. Cross-reactivity with other monoamine receptors is common and contributes significantly to the overall pharmacological profile. This guide will use the extensive data available for 2C-H as a robust proxy to understand the likely cross-reactivity of its beta-hydroxylated analog.

Primary Target Affinity: The Serotonin 5-HT2 Receptors

The 2,5-dimethoxy substitution pattern on the phenethylamine scaffold is a well-established motif for potent agonism at the serotonin 2A receptor (5-HT2AR).[2] This receptor, a Gq/11-coupled GPCR, is a key target in the central nervous system, and its activation is linked to the profound perceptual and cognitive effects of psychedelic compounds. Experimental data confirms that compounds in the 2C-series exhibit high to moderate affinity for 5-HT2A and 5-HT2C receptors.[3][4]

Functional assays typically show these compounds acting as partial or full agonists at 5-HT2A and 5-HT2B receptors, initiating a downstream signaling cascade involving phospholipase C (PLC) activation.[3][5]

Comparative Cross-Reactivity Profile of 2C-H

To objectively assess selectivity, a compound must be screened against a panel of relevant receptors. The data below, compiled from authoritative neuropharmacological studies, compares the binding affinity (Ki, in nM) of 2C-H across a range of human monoamine receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetFamilyBinding Affinity (Ki) [nM]Implication of Interaction
5-HT2A Serotonin ~61 - 4400 [5]Primary Target. Psychedelic effects.
5-HT2C Serotonin ~40 - 350 [3]High affinity; may modulate mood, appetite.
5-HT1A Serotonin ~2700 [5]Low affinity; potential anxiolytic/antidepressant effects at high concentrations.
5-HT2B Serotonin Moderate Affinity[5]Potential for cardiac valvulopathy with chronic use.
α1A Adrenergic Adrenergic Moderate Affinity[6]May contribute to cardiovascular effects (e.g., hypertension, vasoconstriction).
α2A Adrenergic Adrenergic Moderate Affinity[6]Potential for sedative and analgesic effects.
Dopamine D2 Dopamine Low Affinity[5]Minimal direct interaction with the primary dopamine reward pathway.
Histamine H1 Histamine Low Affinity[7]Unlikely to cause significant sedative or anti-allergic effects.
TAAR1 (rat) Trace Amine High Affinity (5-68 nM)[3]May modulate monoaminergic neurotransmission.
SERT, DAT, NET Transporters Very Low Affinity (>4000 nM)[3]Not a significant monoamine reuptake inhibitor.

Data is primarily derived from studies on 2,5-dimethoxyphenethylamine (2C-H) and related analogs. The range in 5-HT2A affinity reflects data from different studies and assay conditions.[3][5][6]

Experimental Methodologies for Profiling Cross-Reactivity

The data presented above is generated through rigorous, validated experimental protocols. Understanding these methods is crucial for interpreting the results.

The overall process involves expressing target receptors in cell lines, preparing membrane fractions, and then running competitive binding and functional assays to determine affinity and efficacy.

G cluster_0 Cell Culture & Transfection cluster_1 Membrane Preparation cluster_2 Assay Execution cluster_3 Data Analysis start Select Host Cell Line (e.g., HEK293, CHO) transfect Transfect Cells with GPCR Target DNA start->transfect culture Culture & Expand Transfected Cells transfect->culture harvest Harvest Cells culture->harvest lyse Lyse Cells & Homogenize harvest->lyse centrifuge Centrifuge to Isolate Membrane Fraction lyse->centrifuge resuspend Resuspend & Quantify Membrane Protein centrifuge->resuspend binding Radioligand Binding Assay (Ki) resuspend->binding functional Functional Assay (EC50, Emax) resuspend->functional analyze Calculate Ki, EC50 & Generate Curves binding->analyze functional->analyze end Determine Selectivity Profile analyze->end

Caption: High-level workflow for GPCR cross-reactivity screening.

This assay determines the binding affinity (Ki) of a test compound by measuring how effectively it competes with a known radioactive ligand ('radioligand') for binding to the target receptor.[8][9]

Causality: The principle is based on the law of mass action. If the test compound has a high affinity for the receptor, it will displace the radioligand at lower concentrations. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50), we can calculate its inhibition constant (Ki).[10]

Step-by-Step Protocol:

  • Plate Preparation: Add assay buffer, cell membranes expressing the target receptor, and the test compound (2-Amino-1-(2,5-dimethoxyphenyl)ethanol) at various concentrations to a 96-well plate.

  • Radioligand Addition: Add a fixed concentration of a suitable radioligand (e.g., ³H-ketanserin for 5-HT2A receptors).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[10]

  • Control Wells:

    • Total Binding: Wells with membranes and radioligand only (no competitor).

    • Non-Specific Binding (NSB): Wells with membranes, radioligand, and a very high concentration of a known, non-radioactive drug that saturates the receptors. This measures how much radioligand sticks to the filter and other components non-specifically.[8]

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[10]

  • Scintillation Counting: Place the filter mat in a scintillation counter to quantify the radioactivity in each well.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells expressing the target receptor (e.g., 5-HT1A) into a 96-well plate and culture overnight.

  • Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of any cAMP produced.[14] For Gi-coupled receptors, also add an adenylyl cyclase stimulator like forskolin to create a baseline level of cAMP to inhibit.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate for a specific time (e.g., 15-30 minutes) to allow for receptor activation and cAMP modulation.[15]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • Data Analysis: Plot the signal against the log concentration of the test compound to generate a dose-response curve. From this, determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect) to characterize the compound as an agonist or antagonist.

Signaling Pathway Implications of Cross-Reactivity

The primary target, 5-HT2A, signals through the Gq pathway. However, off-target interactions with Gi or Gs-coupled receptors can initiate opposing or synergistic cellular responses, leading to a complex net effect.

G cluster_0 Primary Target Pathway (5-HT2A) cluster_1 Off-Target Pathway (e.g., 5-HT1A) compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol r_5ht2a 5-HT2A Receptor compound->r_5ht2a High Affinity r_5ht1a 5-HT1A Receptor compound->r_5ht1a Low Affinity gq Gq Protein r_5ht2a->gq plc Phospholipase C (PLC) gq->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca_pkc ↑ Ca²⁺ & PKC Activation ip3_dag->ca_pkc cellular_response1 Primary Cellular Response ca_pkc->cellular_response1 gi Gi Protein r_5ht1a->gi ac Adenylyl Cyclase (AC) gi->ac camp ↓ cAMP ac->camp pka ↓ PKA Activation camp->pka cellular_response2 Modulatory Cellular Response pka->cellular_response2

Caption: On-target (Gq) vs. potential off-target (Gi) signaling.

Conclusion

The evidence strongly indicates that 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, like its analog 2C-H, is not a perfectly selective ligand. While its primary affinity is for serotonin 5-HT2 receptors, it displays measurable cross-reactivity with other serotonin subtypes and adrenergic receptors. It shows notably low affinity for dopamine receptors and monoamine transporters. This profile suggests that its full biological effects are likely a composite of potent 5-HT2A activation modulated by weaker interactions at several other sites. For researchers in drug development, this highlights the critical need for comprehensive selectivity screening to fully anticipate the therapeutic potential and liability of novel compounds.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Gatch, M. B., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. Available at: [Link]

  • Zhang, L., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. PMC. Available at: [Link]

  • Hulme, E. C. (2013). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Hansen, M., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Lattin, J., & Zidar, N. (2020). GPCR-radioligand binding assays. ResearchGate. Available at: [Link]

  • Prasad, S., et al. (2019). cAMP-based signalling as a readout for serotonin receptor stoichiometry. Journal of Cell Science. Available at: [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Available at: [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Available at: [Link]

  • Sharif, N. A., et al. (2003). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Ponimaskin, E., et al. (2007). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. NCBI. Available at: [Link]

  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. Available at: [Link]

  • Luethi, D., et al. (2019). Monoamine receptor interaction profiles of 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives). European Journal of Pharmacology. Available at: [Link]

  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. Available at: [Link]

  • Luethi, D., et al. (2019). 4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities. ResearchGate. Available at: [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Blednov, Y. A., et al. (2014). GABAA Receptors Containing ρ1 Subunits Contribute to In Vivo Effects of Ethanol in Mice. PLOS ONE. Available at: [Link]

  • Kavanagh, P., et al. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. Drug Testing and Analysis. Available at: [Link]

  • PharmGKB. (n.d.). Summary annotation for rs1800497 (ANKK1, DRD2); ethanol; Alcoholism (level 3 Toxicity). Available at: [Link]

  • Wallner, M., et al. (2014). GABAA receptor transmembrane amino acids are critical for alcohol action: Disulfide cross-linking and alkyl methanethiosulfonate labeling reveal relative location of binding sites. ResearchGate. Available at: [Link]

  • Lee, J. H., et al. (2011). Two cases of h(2)-receptor antagonist hypersensitivity and cross-reactivity. Allergy, Asthma & Immunology Research. Available at: [Link]

  • Yang, Q. Z., & Hatton, G. I. (2001). Ionotropic Histamine Receptors and H2 Receptors Modulate Supraoptic Oxytocin Neuronal Excitability and Dye Coupling. Journal of Neuroscience. Available at: [Link]

  • Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. Available at: [Link]

Sources

Validation

In Vivo Versus In Vitro Pharmacodynamics of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

A Comprehensive Comparison Guide for Researchers and Drug Developers By: Senior Application Scientist Executive Summary & Chemical Identity The compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol , universally recognized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Researchers and Drug Developers

By: Senior Application Scientist

Executive Summary & Chemical Identity

The compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol , universally recognized in pharmacology as desglymidodrine (or ST 1059), is the pharmacologically active metabolite of the synthetic prodrug midodrine[1]. While midodrine itself is chemically inert at adrenergic receptor sites, desglymidodrine functions as a highly potent and selective α1​ -adrenergic receptor agonist[2]. Understanding the dichotomy between its in vitro behavior and in vivo pharmacokinetics is critical for researchers designing cardiovascular assays or developing novel sympathomimetic therapeutics.

Mechanistic Overview & Signaling Cascade

Desglymidodrine exerts its effects by binding to α1​ -adrenergic receptors ( α1A​ , α1B​ , and α1D​ subtypes) located on the vascular smooth muscle[1]. This binding triggers a Gq-protein coupled cascade. The activation of Phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the sarcoplasmic reticulum, inducing a massive efflux of intracellular calcium ( Ca2+ )[3]. This calcium binds to calmodulin, activating myosin light-chain kinase (MLCK) and resulting in robust vasoconstriction[4].

Pathway Desgly Desglymidodrine (ST 1059) Receptor α1-Adrenergic Receptor Desgly->Receptor Selective Agonism Gq Gq Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 & DAG PLC->IP3 PIP2 Cleavage Ca2 Sarcoplasmic Ca2+ Release IP3->Ca2 Receptor Binding Contraction Vascular Smooth Muscle Contraction Ca2->Contraction MLCK Phosphorylation

Figure 1: Intracellular signaling pathway of desglymidodrine mediating vasoconstriction.

In Vitro Efficacy vs. In Vivo Performance

The fundamental difference between the in vitro and in vivo application of this compound lies in enzymatic bioactivation and pharmacokinetic stability.

In Vitro Dynamics: In isolated tissue preparations, desglymidodrine directly induces dose-dependent contraction of vascular smooth muscle. Experimental data demonstrates pD2​ values (the negative logarithm of the EC50​ ) of 4.64 in isolated dog femoral veins and 4.48 in human saphenous veins[1]. Conversely, if researchers apply the parent drug (midodrine) to an isolated organ bath, no contractile response is observed. This is because the isolated bath lacks the systemic peptidases and amidases required to cleave the glycine residue from midodrine to form the active desglymidodrine[5].

In Vivo Dynamics: When administered in vivo in its free form, desglymidodrine exhibits poor oral bioavailability and rapid clearance. To circumvent this, the amide-based prodrug midodrine is utilized[6]. In vivo, midodrine acts as a carrier-mediated transport system. Following oral administration, midodrine is rapidly absorbed (peak plasma concentration in 20-30 minutes) and undergoes enzymatic deglycination in the liver and systemic circulation[2]. This bioconversion yields an absolute bioavailability of 93% for desglymidodrine[6]. The active metabolite then elevates both systolic and diastolic blood pressure without crossing the blood-brain barrier, making it an ideal therapeutic for orthostatic hypotension[5].

Quantitative Performance Comparison

To contextualize desglymidodrine's performance, we compare it against its prodrug and other standard α1​ -agonists (phenylephrine and methoxamine)[7][8].

Pharmacological ParameterDesglymidodrine (Active)Midodrine (Prodrug)PhenylephrineMethoxamine
Receptor Affinity Selective α1​ AgonistInactive ProdrugSelective α1​ Agonist α1​ Agonist
In Vitro Contractile Activity High ( pD2​ ~4.64)NoneHighModerate
In Vivo Onset (Oral) N/A (Poor absorption)~1 hour (Post-conversion)N/A (High first-pass)~15-20 mins (IM)
Elimination Half-Life ~3.0 hours~0.5 hours~5 minutes~1-1.5 hours
Oral Bioavailability Low (Free form)93% (Converted)<38%Low
Blood-Brain Barrier Penetration PoorPoorPoorPoor
Experimental Methodologies: Self-Validating Protocols

As application scientists, we must design assays that inherently validate their own mechanisms. Below are the gold-standard protocols for evaluating this compound.

Protocol A: In Vitro Organ Bath Assay (Direct Agonism)

Objective: Quantify the direct contractile efficacy of desglymidodrine on vascular smooth muscle while proving receptor specificity.

  • Tissue Preparation: Isolate thoracic aorta rings (2-3 mm) from euthanized Wistar rats. Mechanically denude the endothelium by gently rubbing the intimal surface to isolate smooth muscle responses from endothelial nitric oxide release.

  • Equilibration: Suspend the rings in a 10 mL organ bath containing Krebs-Henseleit buffer (maintained at 37°C, aerated with 95% O2​ / 5% CO2​ ) under 1.5 g of resting tension for 60 minutes.

  • Baseline Validation: Induce a reference contraction using 60 mM KCl to bypass GPCRs and directly open voltage-gated calcium channels[4]. Wash tissues repeatedly until baseline tension is restored.

  • Agonist Exposure: Apply cumulative concentrations of desglymidodrine ( 10−9 to 10−4 M)[1]. Record the isometric tension using a force transducer.

  • Self-Validation (Receptor Antagonism): In a parallel control bath, pre-incubate the tissue with 10 nM prazosin (a highly selective, competitive α1​ antagonist) for 30 minutes prior to desglymidodrine exposure[9]. A significant rightward shift in the concentration-response curve confirms causality: the contraction is strictly mediated by α1​ -adrenergic receptors, not non-specific ion channel modulation.

Protocol B: In Vivo Hemodynamic Assessment (Prodrug Conversion)

Objective: Evaluate the pharmacokinetic delay and pressor effect of the midodrine-to-desglymidodrine conversion.

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Surgically cannulate the right carotid artery (connected to a pressure transducer for continuous mean arterial pressure [MAP] monitoring) and the left jugular vein (for intravenous drug administration).

  • Baseline Stabilization: Allow hemodynamics to stabilize for 20 minutes until a steady MAP is recorded.

  • Dosing Strategy: Administer equimolar IV bolus doses of either midodrine or desglymidodrine to separate experimental cohorts.

  • Data Acquisition: Continuously record MAP and heart rate for 120 minutes post-injection.

  • Self-Validation (Temporal Causality): The system validates the prodrug hypothesis temporally. Desglymidodrine administration will trigger an immediate, sharp spike in MAP. Conversely, midodrine administration will exhibit a distinct lag phase (approx. 15-30 minutes) before MAP gradually rises[10]. This lag precisely represents the in vivo enzymatic cleavage requirement, proving that midodrine relies entirely on systemic bioconversion to become pharmacologically active.

Alternative α1​ -Agonists Comparison

When selecting an α1​ -agonist for research or clinical development, the choice depends heavily on the required pharmacokinetic profile:

  • Phenylephrine: A direct-acting synthetic agonist. It is highly potent in vitro but possesses a very short half-life in vivo (~5 minutes), making it ideal for acute intravenous resuscitation (e.g., anesthesia-induced hypotension) but useless for chronic oral therapy[8].

  • Methoxamine: Another direct-acting α1​ -agonist with a longer duration of action than phenylephrine. However, it is less titratable and can cause severe reflex bradycardia and cardiac depression at high concentrations[7].

  • Desglymidodrine (via Midodrine): The prodrug approach solves the half-life and bioavailability issues of direct agonists. By utilizing the body's own amidases to slowly release desglymidodrine, it provides a stable, sustained release profile ideal for managing chronic orthostatic hypotension[2].

References
  • National Institutes of Health (PMC): Midodrine use in critically ill patients: a narrative review. Available at:[Link]

  • American Chemical Society (ACS) Molecular Pharmaceutics: A Carrier-Mediated Prodrug Approach To Improve the Oral Absorption of Antileukemic Drug Decitabine. Available at:[Link]

  • Springer Clinical Drug Investigation: Comparative Clinical Pharmacokinetics of Midodrine and Its Active Metabolite Desglymidodrine in Cirrhotic Patients. Available at:[Link]

  • PubMed: Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles. Available at:[Link]

Sources

Comparative

Comparative Pharmacodynamics and Experimental Profiling of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Hydrochloride

Executive Summary In cardiovascular pharmacology and autonomic nervous system research, selecting the precise tool compound is critical for isolating specific hemodynamic variables. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In cardiovascular pharmacology and autonomic nervous system research, selecting the precise tool compound is critical for isolating specific hemodynamic variables. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride (commonly known as Desglymidodrine or ST-1059 )[1],[2] is the active metabolite of the prodrug midodrine[1]. It functions as a highly selective, direct-acting α1​ -adrenergic receptor agonist[3].

This guide provides an objective, data-driven comparison of Desglymidodrine against standard alternatives like Phenylephrine and its prodrug Midodrine. Furthermore, it outlines self-validating experimental protocols designed to ensure high-fidelity data acquisition in both in vitro and ex vivo settings.

Compound Profiling & Comparative Metrics

When designing assays to measure peripheral vascular resistance, researchers frequently choose between Desglymidodrine and Phenylephrine. While Phenylephrine is a widely accepted standard[4], Desglymidodrine offers distinct physicochemical advantages for isolating peripheral mechanisms without confounding central nervous system (CNS) activity.

Table 1: Pharmacological and Physicochemical Comparison
ParameterDesglymidodrine (ST-1059)PhenylephrineMidodrine (Prodrug)
Primary Role Active Metabolite / Tool AgonistDirect Agonist / BenchmarkProdrug
Receptor Target α1​ -Adrenergic (Selective) α1​ -Adrenergic (Selective)None (Requires enzymatic cleavage)
α1A​ Affinity (pKi) 5.89~5.40N/A
α1B​ Affinity (pKi) 5.16~4.90N/A
α1D​ Affinity (pKi) 5.78~5.00N/A
Elimination Half-Life 2 – 4 hours~2.5 hours~0.5 hours
Predicted LogP -0.01 to 0.15-0.31-0.50
CAS Number 3600-87-159-42-742794-76-3
Molecular Weight 197.23 g/mol 167.20 g/mol 254.28 g/mol

Data aggregated from authoritative chemical databases and pharmacological screening results[1],[5],[6].

Causality in Compound Selection

Why utilize Desglymidodrine over Phenylephrine in specific vascular assays? Desglymidodrine exhibits a highly specific α1​ agonism profile[6]. Its predicted LogP ranges from -0.01 to 0.15, meaning it is sufficiently hydrophilic to prevent significant blood-brain barrier (BBB) penetration[1]. This pharmacokinetic property ensures that observed vasoconstrictive effects are strictly peripheral, eliminating the risk of centrally mediated sympathetic outflow alterations that can complicate in vivo hemodynamic models. Furthermore, unlike Midodrine, which requires hepatic deglycination to become active[1],[7], Desglymidodrine can be applied directly to isolated tissues ex vivo.

Mechanistic Pathway

Desglymidodrine exerts its effects by binding to the α1​ -adrenergic receptor, a Gq-coupled G-protein coupled receptor (GPCR)[8]. The activation of this pathway leads to the mobilization of intracellular calcium, culminating in smooth muscle contraction.

Pathway L Desglymidodrine (Selective α1 Agonist) R α1-Adrenergic Receptor (GPCR) L->R G Gq Protein α-subunit Activation R->G PLC Phospholipase C (PLC) Cleaves PIP2 G->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Smooth Muscle Contraction (Vasoconstriction) Ca->Response PKC->Response

Fig 1: Gq-coupled α1-adrenergic signal transduction pathway activated by Desglymidodrine.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are two foundational assays for profiling Desglymidodrine, complete with the causality behind each methodological choice.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the binding affinity ( Ki​ ) of Desglymidodrine for α1​ receptor subtypes.

  • Causality of Experimental Design: We utilize CHO (Chinese Hamster Ovary) cells stably transfected with human α1A​ , α1B​ , and α1D​ receptors. This isolates the target from endogenous adrenergic receptors found in native tissues. [3H] -prazosin is selected as the competitive radioligand due to its exceptional specific activity and well-characterized antagonistic kinetics.

  • Self-Validating Step (Trustworthiness): A parallel control using 10 µM phentolamine is mandatory. This establishes the baseline for Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the assay is flagged as invalid, indicating that the wash buffer stringency must be increased to remove unbound lipophilic artifacts.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize transfected CHO cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -prazosin and varying concentrations of Desglymidodrine ( 10−10 to 10−4 M) for 60 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Ex Vivo Isometric Tension Recording (Functional Efficacy)

Objective: Measure the functional vasoconstrictive efficacy ( EC50​ ) of Desglymidodrine compared to Phenylephrine[9].

  • Causality of Experimental Design: Rat thoracic aorta rings are utilized as the standard macrovascular model. It is critical to mechanically remove the endothelium. Why? The endothelium releases nitric oxide (NO) in response to shear stress or off-target receptor activation. NO diffuses into the smooth muscle and causes cGMP-mediated relaxation, which functionally antagonizes the α1​ -mediated vasoconstriction. Intact endothelium will artificially shift the Desglymidodrine EC50​ curve to the right, underestimating its true potency.

  • Self-Validating Step (Trustworthiness): Before generating the cumulative concentration-response curve, the tissue must be challenged with Acetylcholine (ACh). ACh stimulates endothelial NO release. If the pre-contracted vessel relaxes by >10%, the denudation was unsuccessful, and the tissue must be discarded.

ExVivoWorkflow S1 1. Tissue Isolation Rat Thoracic Aorta S2 2. Endothelium Denudation Mechanical Rubbing S1->S2 S3 3. System Equilibration Krebs-Henseleit Buffer, 37°C S2->S3 S4 4. Self-Validation Step ACh Challenge (Verify Denudation) S3->S4 S5 5. Cumulative Dosing Desglymidodrine vs Phenylephrine S4->S5 S6 6. Data Acquisition Isometric Tension Recording S5->S6

Fig 2: Ex vivo isometric tension workflow with built-in endothelium denudation validation.

Step-by-Step Workflow:

  • Tissue Isolation: Rapidly excise the rat thoracic aorta and place it in oxygenated (95% O2​ / 5% CO2​ ) Krebs-Henseleit solution.

  • Preparation: Clean the aorta of adhering fat and connective tissue, cut into 3 mm rings, and gently rub the intimal surface with a stainless-steel wire to remove the endothelium.

  • Equilibration: Mount rings between two wire hooks in a 10 mL organ bath connected to an isometric force transducer. Apply a resting tension of 1.5 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Validation (ACh Challenge): Pre-contract rings with 60 mM KCl. Once plateaued, add 10 µM Acetylcholine. Discard rings showing >10% relaxation.

  • Dosing: Wash thoroughly to return to baseline. Add Desglymidodrine or Phenylephrine in cumulative half-log increments ( 10−9 to 10−4 M).

  • Analysis: Record maximum tension ( Emax​ ) and calculate the EC50​ using non-linear regression analysis.

References

  • Wikipedia Contributors. "Desglymidodrine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43260, Desglymidodrine." PubChem. URL:[Link]

  • Drugs.com. "Midodrine and Phenylephrine Interactions." Drugs.com Interaction Checker. URL: [Link]

  • Dr.Oracle Medical A.I. "What is the effect of Phenylephrine, an alpha-1 (α1) adrenergic receptor agonist?" Dr.Oracle. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides essential, fie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides essential, field-proven safety and operational protocols for handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride, a research chemical with potential applications in neurochemical studies and as an intermediate in the synthesis of pharmacologically active compounds.[1][2] Given that comprehensive toxicological data for this specific compound is not widely available, we will proceed under the Principle of Prudent Practice, treating it as a substance with unknown hazards and employing a conservative safety posture. This approach aligns with recommendations from the Occupational Safety and Health Administration (OSHA) for handling novel or uncharacterized chemicals in a laboratory setting.[3][4]

Hazard Assessment: A Precautionary Approach

For many research chemicals, a complete hazard profile is not established. Therefore, we must infer potential risks from structurally similar compounds and adhere to universal safety protocols. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride belongs to the substituted phenethylamine class. Compounds in this family can possess a range of biological activities, and as a class, they should be handled with care to avoid skin contact, inhalation, and ingestion.[5][6] The hydrochloride salt form enhances water solubility, which can facilitate absorption through moist tissues.[1]

Our safety plan is therefore built on the assumption that this compound may be, at a minimum:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • An irritant to the skin, eyes, and respiratory tract.[5]

  • A potential skin sensitizer.[6][7][8]

This assessment mandates the use of a multi-layered Personal Protective Equipment (PPE) strategy combined with robust engineering and administrative controls.

The Core PPE Ensemble: Your First Line of Defense

The minimum PPE required for any work involving 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride includes a lab coat, chemical-resistant gloves, and eye protection.[9] However, the specific level of protection must be adapted to the task at hand. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile Gloves (Single Pair)Lab Coat, Long Pants, Closed-Toe ShoesNot Required
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired if not in a fume hood or ventilated balance enclosure (Minimum N95)
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required (if performed in a certified chemical fume hood)
Conducting Reactions/Analyses Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required (if performed in a certified chemical fume hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired (Minimum N95 for solids; consult SDS for appropriate cartridge for solvents)
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required

Expert Insights on PPE Selection:

  • Eye and Face Protection: Standard safety glasses are the absolute minimum for any laboratory activity.[9] However, when handling this compound as a powder or in solution, the risk of splashes or aerosol generation is significant. Therefore, chemical splash goggles that form a seal around the eyes are required. For tasks involving larger volumes (>50 mL) or a high risk of splashing, a face shield must be worn in addition to goggles.[9] All eyewear must be ANSI Z87.1-compliant.[9]

  • Hand Protection: The choice of glove material is critical. Nitrile gloves are a suitable starting point for incidental contact with many organic compounds. The practice of "double-gloving" is strongly recommended.[10] This allows for the removal of the contaminated outer glove within the containment area (e.g., a fume hood), minimizing the spread of contamination.[10] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[10] Always inspect gloves for defects before use.

  • Body Protection: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is mandatory. It should be kept fully buttoned. Laboratory attire also includes long pants and fully enclosed, chemical-resistant shoes.[9][11] Never wear shorts, skirts, or open-toed shoes in the laboratory.

  • Respiratory Protection: A certified chemical fume hood is the primary engineering control to prevent inhalation exposure. If weighing the solid powder must be done outside of a fume hood or a ventilated balance enclosure, a NIOSH-approved N95 respirator is required as a minimum precaution against inhaling airborne particulates.[12] Note that N95 respirators do not protect against chemical vapors. Use of any respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[13][14]

Operational Plans: Integrating Safety into Your Workflow

Safe handling is a dynamic process that begins before you pick up the vial and ends only after all waste is properly discarded.

The sequence of donning and doffing PPE is designed to prevent cross-contamination. Doffing (removing) is the moment of highest risk, and each step must be performed deliberately.

Step-by-Step Donning Procedure:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to your training.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don the inner pair of gloves, then the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.[11]

Step-by-Step Doffing Procedure (The "Dirty-to-Clean" Principle):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container within the fume hood.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, touching only the inside surface. Fold it so the contaminated exterior is contained within the fold and place it in its designated storage area or a laundry receptacle.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if worn): Remove by handling the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Final Hand Hygiene: Wash hands again thoroughly.

PPE_Doffing_Sequence cluster_dirty Inside Containment Area (e.g., Fume Hood) cluster_clean Outside Containment Area A 1. Remove Outer Gloves B 2. Remove Lab Coat A->B Exit Hood C 3. Remove Goggles/ Face Shield B->C D 4. Wash Hands C->D E 5. Remove Inner Gloves D->E F 6. Final Hand Wash E->F

Caption: PPE Doffing Workflow to Minimize Contamination.

Even with careful work, spills can happen. Being prepared is essential.

  • Alert: Immediately alert personnel in the area.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.

  • Assess: From a safe distance, assess the nature and extent of the spill.

  • Contain: For a small spill of the solid, use absorbent pads to gently cover the material to prevent it from becoming airborne. Do not sweep dry powder.

  • Neutralize/Absorb: For liquid spills, cover with an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Clean: Wearing appropriate PPE (including a chemical-resistant apron and heavy-duty gloves), carefully collect the absorbed material using non-sparking tools.[15] Work from the outside of the spill inward.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), then with soap and water.

  • Dispose: Place all contaminated materials (absorbent, gloves, wipes) into a sealed, labeled hazardous waste container.

Proper segregation and disposal of chemical waste are legally required and ethically imperative.

  • Identify Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Chemical Waste: Unused compound, contaminated absorbents.

    • Liquid Chemical Waste: Contaminated solvents, reaction mixtures.

    • Contaminated Sharps: Needles, scalpels.

    • Contaminated PPE: Gloves, disposable lab coats.

  • Segregate at the Source: Never mix different waste streams. Dispose of waste directly into the correct container immediately after it is generated.

  • Container Management: Keep waste containers closed except when adding waste. Do not overfill containers.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Ensure all containers are properly labeled with the full chemical names of the contents.

Waste_Disposal_Workflow cluster_lab Laboratory Generation Point A Contaminated Material (Gloves, Vials, Solvents) B Solid Waste Container A->B Solids C Liquid Waste Container A->C Liquids D PPE Waste Container A->D Used PPE E Institutional Hazardous Waste Pickup B->E C->E D->E F Licensed Waste Disposal Facility E->F

Caption: Segregated Waste Stream for Chemical Disposal.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, begin rescue breathing.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) or equivalent chemical safety information available for emergency responders. By integrating these PPE and handling protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Biological Safety Personal Protective Equipment, Boston University.
  • Personal Protective Equipment Requirements for Laboratories, University of California, Santa Barbara - Environmental Health and Safety.
  • NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles, Lab Manager.
  • Safety Data Sheet for 2-(Methylamino)ethanol, Sigma-Aldrich.
  • Safety Data Sheet for Ethanol (99.5), Kishida Chemical Co., Ltd..
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)
  • Safety Data Sheet for 2-Phenylethylamine HCl, AK Scientific, Inc..
  • Laboratory Safety Guidance, Occupational Safety and Health Administr
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride [CAS# 671224-08-1], chemBlink.
  • Safety Data Sheet for 2-Aminoethanol, Tokyo Chemical Industry.
  • 29 CFR 1910.
  • Safety Data Sheet for 2-(2-Aminoethoxy)ethanol, Fisher Scientific.
  • Chemical Safety, Virginia Commonwealth University - Occup
  • Safety Data Sheet for 2-Phenylethylamine hydrochloride, Santa Cruz Biotechnology.
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, LGC Standards.
  • About National Personal Protective Technology Laboratory (NPPTL), Centers for Disease Control and Prevention (CDC), NIOSH.
  • Material Safety D
  • Hazardous Substance Fact Sheet for 2-(2-Aminoethoxy)Ethanol, New Jersey Department of Health.
  • OSHA Standards for Biological Labor
  • Potential Exposures and PPE Recommendations, Centers for Disease Control and Prevention (CDC), Substance Use.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs, Centers for Disease Control and Prevention (CDC).
  • Safety Data Sheet for VAL-U-CLEAN MMC-3, MSC Industrial Supply.
  • Safety Data Sheet for Ethanol(95), FUJIFILM Wako.
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR, Sigma-Aldrich.
  • Safety Data Sheet for N-(2-Hydroxyethyl)ethylenediamine, AMINO ALCOHOL EA.
  • 2-(2-Aminoethoxy)ethanol | 929-06-6, Tokyo Chemical Industry Co., Ltd..
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs, United N

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.